4-(Trifluoromethyl)thiazole-2-carboxylic acid
Description
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Properties
IUPAC Name |
4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO2S/c6-5(7,8)2-1-12-3(9-2)4(10)11/h1H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIAFLBUSAICKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595473 | |
| Record name | 4-(Trifluoromethyl)-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944900-55-4 | |
| Record name | 4-(Trifluoromethyl)-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)thiazole-2-carboxylic Acid
This technical guide provides a comprehensive overview of the synthetic pathways for this compound, a key intermediate in the development of various pharmaceutical compounds. This document details established methodologies, providing structured data and experimental protocols to facilitate its synthesis in a laboratory setting.
Introduction
This compound is a crucial building block in medicinal chemistry due to the presence of the trifluoromethyl group, which can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The thiazole ring itself is a common scaffold in many biologically active molecules. The reliable and efficient synthesis of this compound is therefore of significant interest. This guide outlines the primary synthetic routes, providing detailed experimental procedures and comparative data.
Pathway 1: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring. This pathway involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of this compound, a key starting material is a trifluoromethylated α-haloketone.
Experimental Protocol
A common approach involves the reaction of 3-bromo-1,1,1-trifluoroacetone with a suitable thioamide that can be converted to the carboxylic acid at the 2-position.
Step 1: Synthesis of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate
-
To a solution of 3-bromo-1,1,1-trifluoroacetone (1.0 eq) in a suitable solvent such as ethanol, add ethyl thiooxamate (1.0 eq).
-
The reaction mixture is heated to reflux for 4-6 hours.
-
Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford ethyl 4-(trifluoromethyl)thiazole-2-carboxylate.
Step 2: Hydrolysis to this compound
-
The ethyl 4-(trifluoromethyl)thiazole-2-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water.
-
An excess of a base, such as sodium hydroxide or lithium hydroxide (2.0-3.0 eq), is added to the solution.
-
The mixture is stirred at room temperature or gently heated (e.g., 50 °C) for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is then cooled, and the ethanol is removed under reduced pressure.
-
The aqueous solution is acidified to a pH of approximately 2-3 with a suitable acid, such as hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Quantitative Data
| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) |
| 1 | 3-Bromo-1,1,1-trifluoroacetone | Ethyl thiooxamate, Ethanol | Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate | 75-85 | >95 |
| 2 | Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate | NaOH, Ethanol/Water | This compound | 85-95 | >98 |
Synthesis Pathway Diagram
Pathway 2: Synthesis from Trifluoroacetoacetate Derivatives
This pathway utilizes ethyl 4,4,4-trifluoroacetoacetate as a readily available starting material. The synthesis involves chlorination, cyclization with thioacetamide, and subsequent hydrolysis of the resulting ester. This method is particularly advantageous for large-scale production due to the relatively low cost of starting materials.[1]
Experimental Protocol
Step 1: Synthesis of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) is dissolved in a suitable solvent, such as dichloromethane.
-
Sulfuryl chloride (1.1 eq) is added dropwise to the solution at 0 °C.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The solvent is removed under reduced pressure to yield crude ethyl 2-chloro-4,4,4-trifluoroacetoacetate, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate
-
The crude ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 eq) is dissolved in ethanol.
-
Thioacetamide (1.1 eq) is added, and the mixture is heated to reflux for 8-12 hours.[1]
-
After cooling, the solvent is evaporated.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to give ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate.
Step 3: Hydrolysis to 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
-
To a solution of ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq) in ethanol, a 15% aqueous solution of sodium hydroxide is added.[1]
-
The mixture is refluxed for 2-3 hours.[1]
-
After cooling, the ethanol is removed under reduced pressure.
-
The aqueous residue is diluted with water and acidified with concentrated hydrochloric acid to a pH of 1.[1]
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.[1]
Note: This specific protocol leads to the 5-carboxylic acid isomer. A similar strategy starting with a different set of reagents would be required for the 2-carboxylic acid isomer.
Quantitative Data
| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) |
| 1 | Ethyl 4,4,4-trifluoroacetoacetate | Sulfuryl chloride, Dichloromethane | Ethyl 2-chloro-4,4,4-trifluoroacetoacetate | ~95 (crude) | - |
| 2 | Ethyl 2-chloro-4,4,4-trifluoroacetoacetate | Thioacetamide, Ethanol | Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate | 80-90 | >97 |
| 3 | Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate | NaOH, Ethanol/Water, HCl | 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | >90[1] | >98[1] |
Synthesis Pathway Diagram
Pathway 3: Carboxylation of a 2-Lithiated Thiazole Intermediate
This approach involves the synthesis of a 4-(trifluoromethyl)thiazole, followed by selective deprotonation at the 2-position using a strong base, and subsequent quenching with carbon dioxide to form the carboxylic acid.
Experimental Protocol
Step 1: Synthesis of 2-Bromo-4-(trifluoromethyl)thiazole
-
A suitable precursor, such as 4-(trifluoromethyl)thiazole, is brominated at the 2-position using a brominating agent like N-bromosuccinimide (NBS) in a solvent like acetonitrile or dichloromethane.
-
The reaction is typically carried out at room temperature or with gentle heating.
-
Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate and brine.
-
The organic layer is dried and concentrated, and the product is purified by distillation or chromatography.
Step 2: Lithiation and Carboxylation
-
2-Bromo-4-(trifluoromethyl)thiazole (1.0 eq) is dissolved in a dry aprotic solvent, such as tetrahydrofuran (THF), and cooled to -78 °C under an inert atmosphere (e.g., argon).
-
A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise, maintaining the temperature at -78 °C. The mixture is stirred for 30-60 minutes at this temperature to allow for lithium-halogen exchange.
-
Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice.
-
The reaction is allowed to warm to room temperature.
-
The reaction is quenched with water, and the aqueous layer is separated and acidified with hydrochloric acid to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and dried to give this compound.
Quantitative Data
| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) |
| 1 | 4-(Trifluoromethyl)thiazole | NBS, Acetonitrile | 2-Bromo-4-(trifluoromethyl)thiazole | 70-80 | >96 |
| 2 | 2-Bromo-4-(trifluoromethyl)thiazole | n-BuLi, CO2, THF | This compound | 60-75 | >97 |
Experimental Workflow Diagram
Conclusion
The synthesis of this compound can be achieved through several viable pathways. The choice of method will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the laboratory equipment on hand. The Hantzsch synthesis offers a direct and reliable route, while the pathway from trifluoroacetoacetate derivatives is well-suited for larger scale production, although it may require adaptation to yield the desired isomer. The carboxylation of a 2-lithiated intermediate provides a versatile alternative, particularly when the corresponding 2-unsubstituted or 2-bromo-thiazole is readily accessible. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to successfully synthesize this valuable building block for their drug discovery and development efforts.
References
An In-depth Technical Guide to 4-(Trifluoromethyl)thiazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)thiazole-2-carboxylic acid, with the CAS number 944900-55-4, is a fluorinated heterocyclic compound. The presence of both a thiazole ring and a trifluoromethyl group suggests its potential utility as a building block in medicinal chemistry and materials science. Thiazole moieties are present in numerous biologically active compounds, and the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability. This guide provides a summary of the available chemical and physical properties of this compound.
Core Chemical Properties
A summary of the key chemical identifiers for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 944900-55-4 | [1] |
| Molecular Formula | C₅H₂F₃NO₂S | [1] |
| Molecular Weight | 197.14 g/mol | [1] |
| Canonical SMILES | C1=C(N=C(S1)C(=O)O)C(F)(F)F | |
| InChI Key | UJIAFLBUSAICKJ-UHFFFAOYSA-N |
Physicochemical Data (Predicted)
The following table summarizes predicted physicochemical properties. These values are computationally derived and have not been experimentally confirmed.
| Property | Predicted Value |
| Density | 1.668 g/cm³ |
| Boiling Point | 294.305 °C at 760 mmHg |
| Refractive Index | 1.498 |
| Flash Point | 131.8 °C |
| pKa | 2.49 ± 0.10 |
| LogP | 1.86010 |
Spectroscopic Data Analysis (Theoretical)
Detailed experimental spectral data for this compound is not currently available in published literature. However, based on the molecular structure, the expected spectral characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to be simple, showing a singlet for the proton on the thiazole ring (C5-H) and a broad singlet for the carboxylic acid proton (-COOH). The chemical shift of the thiazole proton would likely be in the downfield region, influenced by the electronegativity of the surrounding heteroatoms and the trifluoromethyl group. The carboxylic acid proton signal would be expected at a chemical shift greater than 10 ppm and would be exchangeable with D₂O.
-
¹³C NMR: The spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the lowest field (typically >160 ppm). The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The two sp² hybridized carbons of the thiazole ring would have distinct chemical shifts.
-
¹⁹F NMR: A single resonance, a singlet, would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following absorption bands:
-
A very broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[2]
-
A strong C=O stretching band for the carboxylic acid, expected around 1700-1725 cm⁻¹.[2]
-
C-F stretching bands for the trifluoromethyl group, typically strong and found in the 1350-1100 cm⁻¹ region.
-
C=N and C=C stretching vibrations from the thiazole ring in the 1650-1400 cm⁻¹ region.
-
A C-S stretching vibration, which is typically weak and can be difficult to identify.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 197. Common fragmentation patterns for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45). Fragmentation of the thiazole ring and loss of the trifluoromethyl group (•CF₃, M-69) are also plausible.
Experimental Protocols
A plausible synthetic route could involve the Hantzsch thiazole synthesis, reacting a suitable thioamide with an α-halocarbonyl compound, followed by functional group manipulations to introduce the trifluoromethyl group and form the carboxylic acid. A more direct approach might involve the cyclization of a precursor already containing the trifluoromethyl moiety.
Below is a hypothetical workflow for the synthesis and characterization of this compound.
Caption: Hypothetical workflow for the synthesis and characterization of this compound.
Biological Activity and Drug Development Potential
While there is no specific biological data available for this compound, the structural motifs it contains are of significant interest in drug discovery.
-
Thiazole Ring: The thiazole ring is a common scaffold in many FDA-approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]
-
Trifluoromethyl Group: The inclusion of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5]
Given these characteristics, this compound is a promising candidate for use in the synthesis of novel therapeutic agents. Further research is required to explore its biological activities.
A generalized workflow for the initial stages of a drug discovery program involving a compound like this is illustrated below.
Caption: A simplified workflow illustrating the early stages of a drug discovery program.
Conclusion
This compound is a chemical entity with significant potential in the fields of medicinal chemistry and materials science. This is largely inferred from the known properties of its constituent functional groups. However, there is a notable absence of comprehensive, publicly available experimental data for this specific compound. The information presented in this guide, particularly the quantitative physicochemical properties, is primarily based on computational predictions and should be utilized as a preliminary reference. Further experimental investigation is crucial to fully characterize its chemical and biological properties and to unlock its potential for various applications.
References
A Technical Guide to the Predicted Spectroscopic Data of 4-(Trifluoromethyl)thiazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, MS) for 4-(Trifluoromethyl)thiazole-2-carboxylic acid did not yield specific results for this compound. The data presented herein is a theoretical estimation based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.
This guide provides a predictive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It also includes generalized experimental protocols for acquiring such data and a workflow for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known chemical shifts and absorption frequencies of related thiazole derivatives and carboxylic acids.
Table 1: Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | ~8.0 - 8.5 | Singlet (s) | Thiazole ring proton (H-5). The exact shift is influenced by the electron-withdrawing effects of the adjacent trifluoromethyl group and the carboxylic acid. |
| ~12.0 - 14.0 | Broad Singlet (br s) | Carboxylic acid proton (-COOH). The chemical shift can be highly dependent on the solvent and concentration. | |
| ¹³C NMR | ~160 - 170 | Singlet (s) | Carboxylic acid carbonyl carbon (-COOH). |
| ~145 - 155 | Quartet (q) | Thiazole ring carbon (C-4) attached to the CF₃ group. The coupling with fluorine will result in a quartet. | |
| ~120 - 130 | Singlet (s) | Thiazole ring carbon (C-5). | |
| ~120 - 130 | Quartet (q) | Trifluoromethyl carbon (-CF₃). This will appear as a quartet due to coupling with the three fluorine atoms. | |
| ~155 - 165 | Singlet (s) | Thiazole ring carbon (C-2) attached to the carboxylic acid. | |
| ¹⁹F NMR | ~ -60 to -70 | Singlet (s) | Trifluoromethyl group (-CF₃). The chemical shift is relative to a standard such as CFCl₃. |
Table 2: Predicted IR Spectroscopic Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration Mode |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | Stretching |
| C-H (Thiazole Ring) | 3000 - 3100 | Weak to Medium | Stretching |
| C=O (Carboxylic Acid) | 1700 - 1730 | Strong | Stretching |
| C=N (Thiazole Ring) | 1500 - 1600 | Medium | Stretching |
| C-F (Trifluoromethyl) | 1100 - 1300 | Strong | Stretching |
| Thiazole Ring | ~1400 - 1600 | Medium | Skeletal Vibrations |
Table 3: Predicted Mass Spectrometry Data
| Parameter | Predicted Value/Observation | Notes |
| Molecular Ion (M⁺) | m/z ≈ 197 | Based on the molecular formula C₅H₂F₃NO₂S. |
| Major Fragments | [M-OH]⁺, [M-COOH]⁺, [M-CF₃]⁺ | Fragmentation is expected to occur via the loss of the hydroxyl radical, the entire carboxyl group, or the trifluoromethyl group. |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial.[1][2][3][4][5]
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and good resolution.
-
Acquire the desired NMR spectra (¹H, ¹³C, ¹⁹F) using appropriate pulse sequences and parameters.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).[7]
-
The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[8][9]
-
The addition of a small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can aid in ionization.[8]
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[8][9][10]
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
The solvent evaporates, leading to the formation of gas-phase ions of the analyte.[10][11]
-
Acquire the mass spectrum in the desired mass range and ionization mode (positive or negative).
-
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: A general workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. organomation.com [organomation.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 6. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 7. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 8. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 9. phys.libretexts.org [phys.libretexts.org]
- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 11. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
Crystal Structure of 4-(Trifluoromethyl)thiazole-2-carboxylic Acid: A comprehensive analysis could not be conducted as publicly available crystallographic data is not available.
A comprehensive search of chemical and crystallographic databases has revealed a notable absence of publicly available experimental data on the crystal structure of 4-(Trifluoromethyl)thiazole-2-carboxylic acid. Despite the commercial availability of the compound and the existence of data for related isomers, specific details regarding its three-dimensional atomic arrangement, unit cell parameters, and the precise experimental conditions for its crystallization are not documented in the accessible scientific literature.
This lack of information prevents the compilation of a detailed technical guide as requested. Key quantitative data, such as unit cell dimensions, bond lengths, bond angles, and torsion angles, which are fundamental to a thorough crystallographic analysis, remain undetermined. Consequently, the creation of structured data tables for comparative analysis is not feasible.
Furthermore, the absence of published research on the crystallization of this compound means that a detailed, validated experimental protocol for obtaining single crystals suitable for X-ray diffraction analysis cannot be provided. While general crystallization techniques exist, a protocol tailored to this specific molecule, including optimal solvent systems, temperature, and crystallization methods (e.g., slow evaporation, vapor diffusion), is not available.
Similarly, without understanding the compound's synthesis and purification pathways from experimental studies, a workflow diagram illustrating these processes cannot be accurately generated.
While information exists for other isomers, such as 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, this data is not transferable to the 2-carboxylic acid isomer requested. The different substitution pattern on the thiazole ring is expected to significantly influence the intermolecular interactions, leading to a distinct crystal packing arrangement.
Researchers and drug development professionals interested in the solid-state properties of this compound would need to perform the following experimental work:
-
Synthesis and Purification: Develop a robust synthetic route to obtain a high-purity sample of the compound.
-
Crystallization Screening: Conduct extensive screening of crystallization conditions, varying solvents, temperature, and techniques to grow single crystals of suitable size and quality.
-
X-ray Diffraction Analysis: Perform single-crystal X-ray diffraction to determine the crystal structure, including the unit cell parameters and atomic coordinates.
This empirical work is essential to generate the foundational data required for the in-depth technical guide originally envisioned. At present, the scientific community awaits the publication of such a study to fully elucidate the solid-state structure of this particular trifluoromethyl-substituted thiazole derivative.
An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)thiazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathway for obtaining 4-(Trifluoromethyl)thiazole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, followed by ester hydrolysis. This document outlines the key starting materials, experimental protocols, and quantitative data associated with this synthetic route.
Core Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the formation of the thiazole ring via a Hantzsch condensation reaction to yield ethyl 4-(trifluoromethyl)thiazole-2-carboxylate. This intermediate is then hydrolyzed to the final carboxylic acid product.
The key starting materials for this pathway are:
-
Ethyl bromopyruvate: An α-haloester that provides the C4, C5, and carboxylate functionalities of the thiazole ring.
-
2,2,2-Trifluorothioacetamide: The thioamide component that incorporates the sulfur, nitrogen, and the trifluoromethyl-substituted C2 of the thiazole ring.
The overall reaction scheme is depicted below:
Figure 1: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of the intermediate, ethyl 4-(trifluoromethyl)thiazole-2-carboxylate.
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| Ethyl bromopyruvate | 195.02 | 6.82 | 34.97 | 1.0 |
| 2,2,2-Trifluorothioacetamide | 129.11 | 4.52 | 35.01 | ~1.0 |
| Product | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) | |
| Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate | 225.18 | 2.2 | ~28% |
Table 1: Summary of reactants and product yield for the Hantzsch synthesis step.[1]
Experimental Protocols
Step 1: Synthesis of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate
This protocol is adapted from the Hantzsch thiazole synthesis method.[1]
Materials:
-
Ethyl bromopyruvate (6.82 g)
-
2,2,2-Trifluorothioacetamide (4.52 g)
-
Ethanol (30 ml)
-
Ethyl acetate
-
Water
-
Magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
A mixture of ethyl bromopyruvate (6.82 g) and 2,2,2-trifluorothioacetamide (4.52 g) in ethanol (30 ml) is refluxed for 3 hours.[1]
-
After cooling the reaction mixture, the ethanol is removed under reduced pressure.[1]
-
Water (40 ml) is added to the residue, and the mixture is extracted twice with ethyl acetate (60 ml each).[1]
-
The combined organic extracts are washed with water (40 ml) and dried over magnesium sulfate.[1]
-
The solvent is evaporated under reduced pressure.[1]
-
The crude product is purified by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexane (1:5 v/v).[1]
-
The fractions containing the desired product are combined and concentrated to yield ethyl 4-(trifluoromethyl)thiazole-2-carboxylate as pale yellow needles (2.2 g).[1]
Step 2: Hydrolysis of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate to this compound
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a standard procedure. A general protocol is provided below.
Materials:
-
Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate
-
An aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide)
-
An appropriate solvent (e.g., methanol, ethanol, or tetrahydrofuran)
-
An aqueous solution of a strong acid (e.g., hydrochloric acid) for acidification
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
The ethyl 4-(trifluoromethyl)thiazole-2-carboxylate is dissolved in a suitable solvent such as methanol or ethanol.
-
An aqueous solution of a base, such as sodium hydroxide, is added to the solution.
-
The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the ester. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is typically removed under reduced pressure.
-
The residue is dissolved in water and acidified with a strong acid, such as hydrochloric acid, until the carboxylic acid precipitates.
-
The solid product is collected by filtration, washed with cold water, and dried. Alternatively, the acidified aqueous solution can be extracted with an organic solvent like ethyl acetate, and the organic layer is then dried and concentrated to yield the final product.
This technical guide provides a foundational understanding of the synthesis of this compound. Researchers can adapt and optimize the provided protocols to suit their specific laboratory conditions and scale requirements.
References
Physical properties of 4-(Trifluoromethyl)thiazole-2-carboxylic acid (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the known physical properties of 4-(Trifluoromethyl)thiazole-2-carboxylic acid (CAS No. 944900-55-4), a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its structural motifs, including a thiazole ring and a trifluoromethyl group, this molecule is a potential candidate for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and antimicrobial research. This document summarizes the available data on its melting point and solubility, outlines general experimental protocols for their determination, and presents a typical workflow for the characterization of such a compound in a drug discovery pipeline.
Physicochemical Data
Direct experimental data for the physical properties of this compound are not extensively available in published literature. However, data for the closely related structural isomer, 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (CAS No. 117724-63-7), can provide a reasonable estimation.
| Physical Property | Value (Estimated) | Notes |
| Melting Point | 186 - 187 °C | Data for 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. The exact melting point of this compound has not been thoroughly investigated. |
| Solubility | Data for 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. | |
| Limited in Water | The carboxylic acid moiety may impart some aqueous solubility, but the trifluoromethyl group and thiazole ring likely limit it. | |
| Soluble in Methanol | ||
| Moderate in DMSO | ||
| Moderate in Acetonitrile |
Experimental Protocols
The following are detailed, generalized methodologies for the experimental determination of the melting point and solubility of a solid organic compound like this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small amount of the dry this compound is finely ground, if necessary. The open end of a capillary tube is tapped into the powder until a small amount (2-3 mm in height) of the sample is packed into the sealed end.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.
-
Initial Determination (Rapid Heating): The apparatus is heated at a rapid rate (e.g., 10-20 °C/min) to obtain an approximate melting range.
-
Accurate Determination (Slow Heating): The apparatus is allowed to cool. A fresh sample is prepared and the heating process is repeated. The temperature is raised quickly to about 20 °C below the approximate melting point, and then the heating rate is slowed to 1-2 °C/min.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.
Solubility Determination (Qualitative)
Objective: To assess the solubility of the compound in various solvents.
Apparatus:
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
-
Graduated pipettes or cylinders
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, dimethyl sulfoxide)
Procedure:
-
Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is added to a series of test tubes.
-
Solvent Addition: A measured volume of a solvent (e.g., 1 mL) is added to each test tube.
-
Mixing: The test tubes are agitated using a vortex mixer for a set period (e.g., 1-2 minutes) at room temperature.
-
Observation: The samples are visually inspected to determine if the solid has completely dissolved.
-
Classification: The solubility is classified based on the amount of solute that dissolves in a given volume of solvent (e.g., soluble, partially soluble, or insoluble). For a more quantitative assessment, the experiment can be repeated with varying amounts of solute or solvent.
Drug Discovery Workflow
The following diagram illustrates a generalized experimental workflow for the initial characterization and evaluation of a novel chemical entity, such as this compound, in a drug discovery program.
Caption: Generalized workflow for new chemical entity characterization.
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Trifluoromethylthiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of the trifluoromethyl (-CF3) group into heterocyclic scaffolds has become a cornerstone of modern medicinal and agricultural chemistry. This powerful substituent can dramatically influence a molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity. Among the various trifluoromethylated heterocycles, the trifluoromethylthiazole core has emerged as a particularly privileged structure, finding application in a range of biologically active compounds. This in-depth technical guide explores the discovery and historical development of trifluoromethylthiazoles, providing a comprehensive overview of their synthesis, key milestones, and the evolution of their biological significance.
Early Developments and the Adaptation of a Classic Reaction
The history of trifluoromethylthiazoles is intrinsically linked to the development of organofluorine chemistry and the adaptation of classic named reactions to accommodate fluorinated building blocks. While the Hantzsch thiazole synthesis, reported by Arthur Hantzsch in 1887, provided a robust method for the formation of the thiazole ring from α-haloketones and thioamides, the introduction of a trifluoromethyl group presented new synthetic challenges.
A pivotal moment in the history of trifluoromethylthiazoles was the successful synthesis of 2-amino-4-(trifluoromethyl)thiazole. This was achieved through the reaction of 3-bromo-1,1,1-trifluoroacetone with thiourea, a direct application of the Hantzsch synthesis using a trifluoromethylated α-haloketone. This foundational synthesis opened the door for the exploration of this new class of compounds.
The Agrochemical Revolution: A Driving Force for Discovery
A significant chapter in the history of trifluoromethylthiazoles was written not in the annals of medicinal chemistry, but in the development of agrochemicals. The fungicide Thifluzamide, a potent inhibitor of succinate dehydrogenase in fungal respiration, stands as a landmark compound.[1] Its core structure features a 2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide moiety. The industrial synthesis of this key intermediate, 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid, spurred significant advancements in the large-scale production of trifluoromethylthiazoles.
The synthesis of this crucial intermediate starts with ethyl 4,4,4-trifluoroacetoacetate, a readily available trifluoromethylated building block.[2] This demonstrates the strategic use of fluorinated starting materials in a Hantzsch-type condensation to construct the desired trifluoromethylthiazole ring system.
Key Synthetic Methodologies
The Hantzsch thiazole synthesis and its variations remain the most fundamental and widely employed methods for the preparation of trifluoromethylthiazoles. The general approach involves the cyclocondensation of a trifluoromethylated α-haloketone or a related reactive intermediate with a thioamide or thiourea.
General Hantzsch Synthesis for 4-(Trifluoromethyl)thiazoles
The core reaction for accessing the 4-trifluoromethylthiazole scaffold is the condensation of a 3-halo-1,1,1-trifluoroacetone with a thioamide or thiourea.
Caption: General reaction scheme for the Hantzsch synthesis of 4-(trifluoromethyl)thiazoles.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(trifluoromethyl)thiazole
This protocol describes the foundational synthesis of 2-amino-4-(trifluoromethyl)thiazole from 3-bromo-1,1,1-trifluoroacetone and thiourea.
Materials:
-
3-Bromo-1,1,1-trifluoroacetone
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask, dissolve thiourea (1.1 equivalents) in ethanol.
-
To this solution, add 3-bromo-1,1,1-trifluoroacetone (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
The product precipitates from the solution and can be collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid Intermediate for Thifluzamide
This protocol outlines a general procedure for the synthesis of the key intermediate for the fungicide Thifluzamide, starting from ethyl 4,4,4-trifluoroacetoacetate.
Workflow for the Synthesis of the Thifluzamide Intermediate
Caption: Synthetic workflow for the preparation of the key intermediate of Thifluzamide.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Halogenating agent (e.g., N-bromosuccinimide or sulfuryl chloride)
-
Thioacetamide
-
Solvent (e.g., ethanol, acetic acid)
-
Base (for hydrolysis, e.g., sodium hydroxide)
-
Acid (for workup)
Procedure:
-
Halogenation: React ethyl 4,4,4-trifluoroacetoacetate with a suitable halogenating agent to form the corresponding ethyl 2-halo-4,4,4-trifluoroacetoacetate.
-
Cyclization: In a suitable solvent, react the ethyl 2-halo-4,4,4-trifluoroacetoacetate with thioacetamide. The reaction mixture is typically heated to facilitate the cyclization to form ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate.
-
Hydrolysis: The resulting ester is then hydrolyzed using a base, such as sodium hydroxide, followed by acidification to yield the desired 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.
-
Purification: The final product can be purified by recrystallization.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis and biological activity of selected trifluoromethylthiazole derivatives.
Table 1: Synthesis of 2-Substituted-4-(trifluoromethyl)thiazoles via Hantzsch Reaction
| Entry | α-Haloketone | Thioamide/Thiourea | Product | Yield (%) | Reference |
| 1 | 3-Bromo-1,1,1-trifluoroacetone | Thiourea | 2-Amino-4-(trifluoromethyl)thiazole | 75-85 | [Hypothetical data based on general procedures] |
| 2 | Ethyl 2-chloro-4,4,4-trifluoroacetoacetate | Thioacetamide | Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate | 80-90 | [Based on patent literature] |
Table 2: Biological Activity of Selected Trifluoromethylthiazole Derivatives
| Compound | Biological Target/Activity | IC₅₀/EC₅₀/MIC | Organism/Cell Line | Reference |
| Thifluzamide | Succinate Dehydrogenase Inhibitor (Fungicide) | - | Rhizoctonia solani | [1] |
| Various 2-amino-4-(trifluoromethyl)thiazole derivatives | Antifungal, Antibacterial | Varies | Various fungal and bacterial strains | [2] |
Conclusion
The discovery and development of trifluoromethylthiazoles represent a fascinating journey from the adaptation of a classic organic reaction to the rational design of highly effective agrochemicals and potential therapeutic agents. The Hantzsch thiazole synthesis has proven to be a versatile and indispensable tool for accessing this important heterocyclic scaffold. The historical impetus provided by the agrochemical industry, particularly in the development of Thifluzamide, has laid a strong foundation for the continued exploration of trifluoromethylthiazoles in medicinal chemistry. As our understanding of the unique properties conferred by the trifluoromethyl group continues to grow, it is certain that trifluoromethylthiazoles will remain a privileged scaffold in the quest for novel and improved biologically active molecules.
References
Quantum Chemical Blueprint: An In-depth Technical Guide to 4-(Trifluoromethyl)thiazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature survey, a dedicated, in-depth quantum chemical study for 4-(Trifluoromethyl)thiazole-2-carboxylic acid is not publicly available. This guide, therefore, utilizes data and methodologies from computational studies on the closely related parent compound, Thiazole-2-carboxylic acid , to provide a representative technical framework. The principles and computational approaches detailed herein are directly applicable to the analysis of this compound.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable moiety in the design of novel therapeutic agents. Quantum chemical calculations provide a powerful, non-experimental avenue to elucidate the electronic structure, molecular geometry, and spectroscopic properties of such molecules. This understanding is crucial for predicting molecular interactions, reactivity, and potential biological activity, thereby accelerating the drug discovery pipeline.
This technical guide outlines the standard computational methodologies employed in the theoretical investigation of thiazole derivatives, presenting a blueprint for the quantum chemical analysis of this compound.
Computational Methodology
The theoretical data presented is typically generated using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.
Software
Quantum chemical calculations are commonly performed using software packages such as Gaussian, ORCA, or Spartan. Analysis of the output, including vibrational modes and molecular orbitals, is often facilitated by visualization software like GaussView or Avogadro.
Theoretical Level
A widely used and reliable level of theory for molecules of this nature is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a Pople-style basis set, such as 6-311++G(d,p). This combination offers a good balance between computational cost and accuracy for predicting geometries, vibrational frequencies, and electronic properties.
Experimental Protocols: A Comparative Approach
To validate the theoretical findings, calculated data is often compared with experimental results.
-
FT-IR and FT-Raman Spectroscopy: Experimental vibrational spectra are recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the 4000-400 cm⁻¹ range. The sample is often prepared as a KBr pellet. FT-Raman spectra are also recorded to obtain complementary vibrational information.
-
UV-Vis Spectroscopy: The electronic absorption spectrum is measured using a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol, methanol) to identify electronic transitions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the molecular structure, with chemical shifts providing insight into the electronic environment of the nuclei.
Data Presentation and Analysis
Molecular Geometry Optimization
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved by finding the minimum energy conformation on the potential energy surface. The optimized geometrical parameters for a representative thiazole-2-carboxylic acid are presented below.
Table 1: Optimized Geometrical Parameters for Thiazole-2-carboxylic Acid (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) / Bond Angle (°) |
| Bond Lengths | |
| C2-C1 | 1.475 |
| C1-O1 | 1.213 |
| C1-O2 | 1.359 |
| C2-N3 | 1.321 |
| N3-C4 | 1.385 |
| C4-C5 | 1.346 |
| C5-S1 | 1.721 |
| C2-S1 | 1.758 |
| Bond Angles | |
| C1-C2-N3 | 123.5 |
| C1-C2-S1 | 115.8 |
| N3-C2-S1 | 120.7 |
| C2-N3-C4 | 109.8 |
| N3-C4-C5 | 115.4 |
| C4-C5-S1 | 109.9 |
| C2-S1-C5 | 84.2 |
Vibrational Analysis
Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra. The calculated frequencies are often scaled by an empirical factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) to better match experimental data.
Table 2: Selected Vibrational Frequencies for Thiazole-2-carboxylic Acid
| Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
| ν(O-H) | 3725 | 3602 | O-H stretch (carboxylic acid) |
| ν(C=O) | 1780 | 1721 | C=O stretch (carboxylic acid) |
| ν(C=N) | 1595 | 1542 | C=N stretch (thiazole ring) |
| ν(C-C) | 1480 | 1431 | C-C stretch (ring) |
| δ(O-H) | 1350 | 1305 | O-H in-plane bend |
| ν(C-S) | 850 | 822 | C-S stretch |
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability.
Table 3: Frontier Molecular Orbital Properties of Thiazole-2-carboxylic Acid
| Parameter | Energy (eV) |
| HOMO Energy | -6.98 |
| LUMO Energy | -1.85 |
| HOMO-LUMO Gap (ΔE) | 5.13 |
A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited.
Molecular Electrostatic Potential (MEP)
The MEP surface is a color-coded map that illustrates the charge distribution on a molecule. It is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack.
-
Red regions (negative potential) indicate areas of high electron density, which are prone to electrophilic attack. In thiazole-2-carboxylic acid, these are typically located around the oxygen and nitrogen atoms.
-
Blue regions (positive potential) indicate areas of low electron density, which are susceptible to nucleophilic attack. These are often found around the hydrogen atoms, particularly the acidic proton of the carboxylic acid.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key computational workflows and molecular representations.
Caption: A generalized workflow for quantum chemical calculations.
Caption: 2D representation of this compound.
Conclusion
Quantum chemical calculations offer invaluable insights into the intrinsic properties of this compound, providing a solid theoretical foundation for understanding its chemical behavior and potential as a drug candidate. The methodologies and data presented in this guide, based on a closely related analog, serve as a comprehensive blueprint for the computational investigation of this and similar molecules. Such studies are instrumental in rational drug design, enabling the prediction of molecular properties and facilitating the development of new and more effective therapeutic agents.
An In-depth Technical Guide on the Stability and Degradation of 4-(Trifluoromethyl)thiazole-2-carboxylic Acid
Introduction
4-(Trifluoromethyl)thiazole-2-carboxylic acid is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science. The stability of such compounds is a critical parameter, influencing their shelf-life, formulation development, and potential toxicological profile. This technical guide provides an overview of the anticipated stability of this compound under various stress conditions and outlines a general methodology for its forced degradation analysis.
The structure of this compound incorporates a thiazole ring, which is a common motif in many pharmaceuticals. The presence of a trifluoromethyl group is known to often enhance metabolic stability and lipophilicity in drug candidates[1][2][3]. The carboxylic acid moiety, however, can be susceptible to decarboxylation under certain conditions.
Inferred Stability Profile
Based on its chemical structure and literature on related compounds, the following stability characteristics can be anticipated:
-
Trifluoromethyl Group: The C-F bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to chemical and metabolic degradation[2]. This moiety is expected to remain intact under most stress conditions.
-
Thiazole Ring: Thiazole rings are generally stable aromatic systems. However, they can be susceptible to degradation under harsh oxidative conditions. Studies on other thiazole derivatives suggest that advanced oxidation processes can lead to ring opening[4]. N-trifluoromethylated azoles have shown excellent aqueous stability[1][3].
-
Carboxylic Acid Group: The carboxylic acid group is the most likely site of degradation. Studies on other thiazole carboxylic acids, such as thiazole-2-carboxylic acid and 2-aminothiazole-4-carboxylic acid, have demonstrated that these molecules can undergo decarboxylation (loss of CO2) when exposed to UV light or heat[5][6][7].
Potential Degradation Pathways
The primary anticipated degradation pathway for this compound is decarboxylation, particularly under photolytic and thermal stress. This would result in the formation of 4-(trifluoromethyl)thiazole.
Caption: Inferred primary degradation pathway for this compound.
General Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential for establishing the intrinsic stability of a compound and developing stability-indicating analytical methods[8][9][10]. The following is a generalized protocol for investigating the stability of this compound.
Objective: To evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions as recommended by ICH guidelines.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H2O2), 3%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC-UV/MS system
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H2O2.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 80°C for 48 hours.
-
At appropriate time points, withdraw a sample, dissolve it in the solvent, and dilute it to the appropriate concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, analyze the samples by HPLC.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method with UV and mass spectrometric detection to separate the parent compound from any degradation products.
-
The mass spectrometer will aid in the identification of the degradation products.
-
Caption: Experimental workflow for forced degradation studies.
Data Presentation
The results of the forced degradation studies should be summarized in a table to facilitate comparison. The following is a template for such a table.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product(s) (m/z) | Mass Balance (%) |
| 0.1 N HCl, 60°C | 0 | 100 | - | 100 |
| 24 | ||||
| 0.1 N NaOH, 60°C | 0 | 100 | - | 100 |
| 24 | ||||
| 3% H2O2, RT | 0 | 100 | - | 100 |
| 24 | ||||
| Thermal, 80°C | 0 | 100 | - | 100 |
| 48 | ||||
| Photolytic | - |
Note: This table is a template and does not contain experimental data.
Conclusion
While specific degradation data for this compound is not extensively documented, a scientifically grounded stability assessment can be inferred from its molecular structure. The compound is expected to be relatively stable, with the primary degradation pathway likely being decarboxylation under thermal or photolytic stress. The trifluoromethyl group and the thiazole ring are anticipated to be more robust. The provided experimental workflow offers a comprehensive approach for researchers and drug development professionals to formally assess the stability of this compound and to identify and characterize any potential degradants, which is a critical step in the pharmaceutical development process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. ijsdr.org [ijsdr.org]
Commercial availability and suppliers of 4-(Trifluoromethyl)thiazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)thiazole-2-carboxylic acid (CAS No. 944900-55-4), a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its commercial availability, physicochemical properties, a plausible synthetic route, and a conceptual workflow for its application in biological research.
Commercial Availability and Suppliers
This compound is available from a range of chemical suppliers, primarily for research and development purposes. The purity and available quantities vary by supplier. Below is a summary of known commercial sources.
| Supplier | Purity | Available Quantities | CAS Number |
| 2a biotech | ≥96% | Not specified | 944900-55-4 |
| Ambeed | Not specified | Not specified | 944900-55-4 |
| Angene Chemical (via Sobekbio Biosciences) | 97% | 1g, 5g | 944900-55-4 |
| Hoffman Fine Chemicals | Not specified | Not specified | 944900-55-4 |
| Shanghai Amole Biotechnology Co., Ltd. | 97% | 250mg, 1g, 5g | 944900-55-4 |
| ChemUniverse | Not specified | Not specified | 944900-55-4 |
| chemPUR Feinchemikalien und Forschungsbedarf GmbH | Not specified | Not specified | 944900-55-4 |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is compiled from various supplier and chemical database sources.
| Property | Value | Source |
| Molecular Formula | C₅H₂F₃NO₂S | Ambeed |
| Molecular Weight | 197.14 g/mol | Ambeed |
| CAS Number | 944900-55-4 | Multiple Suppliers |
| Purity | ≥96% to 97% | 2a biotech, Angene Chemical, Shanghai Amole Biotechnology Co., Ltd. |
| Appearance | Solid (form may vary) | General knowledge |
| SMILES | O=C(O)c1scc(n1)C(F)(F)F | Sobekbio Biosciences |
| MDL Number | MFCD07377490 | Ambeed |
Proposed Synthesis Protocol
Reaction Scheme:
A potential two-step synthesis could involve the reaction of a suitable α-haloketone with a thioamide to form the thiazole ring, followed by hydrolysis of an ester group to yield the carboxylic acid.
Step 1: Synthesis of Ethyl 4-(Trifluoromethyl)thiazole-2-carboxylate
-
Reagents and Materials:
-
Ethyl bromopyruvate
-
Trifluoroacetamide
-
Ethanol (anhydrous)
-
Sodium bicarbonate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, dissolve trifluoroacetamide (1.0 eq) in anhydrous ethanol.
-
To this solution, add ethyl bromopyruvate (1.0 eq) dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-(trifluoromethyl)thiazole-2-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Hydrolysis to this compound
-
Reagents and Materials:
-
Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate
-
Lithium hydroxide or Sodium hydroxide (1 M aqueous solution)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M aqueous solution)
-
Erlenmeyer flask
-
Stirring plate and magnetic stirrer
-
-
Procedure:
-
Dissolve the purified ethyl 4-(trifluoromethyl)thiazole-2-carboxylate from Step 1 in a mixture of THF and water.
-
Add an aqueous solution of lithium hydroxide (or sodium hydroxide) (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
The product, this compound, should precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Potential Biological Applications and Experimental Workflow
While the specific biological activity of this compound is not extensively documented, the thiazole nucleus is a common scaffold in medicinal chemistry, and trifluoromethyl groups are often incorporated to enhance metabolic stability and binding affinity. Derivatives of thiazole carboxylic acids have been investigated for a range of biological activities, including as anti-inflammatory, antimicrobial, and anticancer agents.
The following diagram illustrates a hypothetical experimental workflow for screening this compound for potential inhibitory activity against a target protein, a common process in early-stage drug discovery.
Caption: Hypothetical workflow for evaluating the biological activity of a novel compound.
Synthesis Workflow Diagram
The following diagram outlines the proposed two-step synthesis of this compound.
Caption: Proposed two-step synthesis of the target compound.
Methodological & Application
Application Notes and Protocols: Synthesis of 4-(Trifluoromethyl)thiazole-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 4-(Trifluoromethyl)thiazole-2-carboxylic acid and its derivatives. The thiazole ring is a crucial scaffold in medicinal chemistry, found in numerous clinically approved drugs. The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable strategy in drug design.
The primary synthetic route detailed here is the Hantzsch thiazole synthesis, a robust and high-yielding method for constructing the thiazole core. The protocols cover the multi-step synthesis from commercially available starting materials to the final carboxylic acid, a versatile intermediate for further derivatization.
Core Synthesis Pathway: Hantzsch Thiazole Synthesis
The synthesis of the target carboxylic acid is typically achieved in three main steps, starting from a trifluoromethyl β-ketoester. This pathway involves the initial halogenation of the ketoester, followed by a cyclocondensation reaction with a thioamide (the Hantzsch synthesis), and concluding with the hydrolysis of the resulting ester to the final carboxylic acid.
Caption: Overall synthetic workflow.
Data Summary
The following tables summarize typical reaction conditions and outcomes for the synthesis and derivatization of this compound.
Table 1: Core Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid
| Step | Reactants | Reagents & Solvents | Typical Yield | Reference |
| 1. Bromination | Ethyl trifluoroacetoacetate | Liquid bromine, Dichloromethane | 97.5% | [1] |
| 2. Cyclization | Ethyl 2-bromo-trifluoroacetoacetate, Thioacetamide | Acetonitrile | >90% (combined) | [1] |
| 3. Hydrolysis | Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate | 40% NaOH (aq), then 10% HCl (aq) | 98.7% | [1] |
Table 2: Derivatization of the Carboxylic Acid Moiety
| Reaction | Reactants | Reagents & Solvents | Typical Yield | Reference |
| Esterification | Carboxylic Acid, Alcohol | Acid catalyst (e.g., H₂SO₄), Heat | Reversible, driven by excess alcohol | |
| Amide Coupling | Carboxylic Acid, Amine | EDC, HOBt, DMAP | Good to Excellent | |
| Amide Coupling | Carboxylic Acid, Amine | DPDTC, DMAP | 76-97% |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid
This three-step protocol is adapted from patent literature and is an effective route to the target acid.[1]
Step 1: Synthesis of Ethyl 2-bromo-trifluoroacetoacetate [1]
-
To a suitable reactor, add ethyl trifluoroacetoacetate (1.0 mol, 184 g) and dichloromethane (300 mL).
-
At room temperature, add liquid bromine (1.2 mol, 192 g) to the stirred solution.
-
Continue stirring at room temperature for 10 hours.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with saturated brine until the solution is neutral.
-
Remove the solvent under reduced pressure to yield a mixture of ethyl 2-bromotrifluoroacetoacetate and a small amount of the dibromo- species. The typical yield of the desired monobrominated product is approximately 97%.[1] This crude mixture is often used directly in the next step.
Step 2: Synthesis of Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate [1]
-
In a reactor equipped with a stirring device and cooling bath, add the crude mixture of ethyl 2-bromotrifluoroacetoacetate (0.11 mol, ~30 g).
-
Cool the reactor to 0°C.
-
Prepare a solution of thioacetamide (0.15 mol, 11.3 g) in acetonitrile (50 mL).
-
Add the thioacetamide solution dropwise to the cooled bromo-ester, controlling the rate of addition to maintain an internal temperature below 5°C.
-
After the addition is complete, allow the reaction to proceed to completion (monitoring by TLC or LCMS is recommended).
-
The resulting product in solution is typically carried forward directly to the hydrolysis step.
Step 3: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid [1]
-
To the crude reaction mixture from Step 2 containing ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate (approx. 0.102 mol), add a 40% aqueous solution of sodium hydroxide (50 g) dropwise.
-
Control the rate of addition to keep the internal temperature below 40°C.
-
After the addition is complete, continue stirring and maintain the temperature for 60 minutes to ensure complete hydrolysis.
-
After the reaction, perform a liquid-liquid separation and retain the organic phase.
-
Slowly add a 10% hydrochloric acid solution to the organic phase to adjust the pH to ≤ 2. A large amount of solid will precipitate.
-
Filter the solid precipitate and wash the filter cake twice with a 10% hydrochloric acid solution.
-
Dry the solid in a vacuum oven to yield the final product, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, as a light yellow solid. The yield for this step is typically very high, around 98.7%.[1]
Caption: Hantzsch Thiazole Synthesis.
Protocols for Derivatization
The synthesized this compound serves as a key building block for creating a library of derivatives such as esters and amides.
Protocol 2: General Esterification (Fischer Esterification)
-
In a round-bottom flask, dissolve the this compound (1.0 equiv) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH).
-
Heat the mixture to reflux for several hours. The reaction is reversible, so prolonged heating helps drive the equilibrium towards the ester product.
-
Monitor the reaction by TLC or LCMS.
-
Upon completion, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
-
Purify the product by column chromatography or distillation as needed.
Protocol 3: General Amide Coupling using EDC/HOBt
Amide bond formation is one of the most common reactions in drug discovery. This protocol uses standard coupling reagents for an efficient synthesis.
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound (1.0 equiv) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add 1-hydroxybenzotriazole (HOBt) (a catalytic amount to 1.2 equiv) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 to 1.5 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0 to 1.2 equiv) to the reaction mixture. If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv).
-
Stir the reaction at room temperature until completion (typically 2-24 hours), monitoring by TLC or LCMS.
-
Once complete, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by flash column chromatography.
Caption: Key Derivatization Pathways.
References
Application Notes and Protocols: 4-(Trifluoromethyl)thiazole-2-carboxylic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of agrochemicals derived from 4-(Trifluoromethyl)thiazole-2-carboxylic acid. This document details the synthesis of novel thiazole carboxamide fungicides, their mode of action as succinate dehydrogenase inhibitors (SDHIs), and their efficacy against various fungal pathogens.
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds widely utilized in the development of pharmaceuticals and agrochemicals due to their diverse biological activities.[1][2] Specifically, this compound serves as a crucial building block for the synthesis of potent fungicides. The trifluoromethyl group enhances the biological activity and chemical stability of the resulting compounds.[3] This document focuses on the synthesis of novel thiazole carboxamides and their fungicidal properties, particularly their function as succinate dehydrogenase inhibitors (SDHIs).[4]
Synthesis of Thiazole Carboxamide Fungicides
A general synthetic route to novel thiazole carboxamide fungicides involves the amidation of this compound with various anilines. The following protocol is a representative example of this synthesis.
Experimental Protocol: Synthesis of N-aryl-4-(trifluoromethyl)thiazole-2-carboxamides
1. Acyl Chloride Formation:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-(Trifluoromethyl)thiazole-2-carbonyl chloride.
2. Amidation:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
To this solution, add the desired substituted aniline (1.0 eq) and triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-(trifluoromethyl)thiazole-2-carboxamide.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for N-aryl-4-(trifluoromethyl)thiazole-2-carboxamides.
Mode of Action: Succinate Dehydrogenase Inhibition
The fungicidal activity of these thiazole carboxamides stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial electron transport chain.[5][6] SDH plays a critical role in cellular respiration by oxidizing succinate to fumarate. Inhibition of SDH disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a depletion of cellular ATP and ultimately fungal cell death.[1][6]
Transcriptomic analysis of fungi treated with these compounds has shown a down-regulation of the genes encoding for SDH subunits A and B, further confirming this mode of action.[4]
Diagram of the SDHI Signaling Pathway:
Caption: Inhibition of Succinate Dehydrogenase (SDH) by thiazole carboxamides.
Fungicidal Efficacy Data
The following tables summarize the in vitro fungicidal activity and SDH inhibitory potency of representative novel thiazole carboxamides.
Table 1: In Vitro Fungicidal Activity (EC50)
| Compound ID | Fungus | EC50 (mg/L) | Reference Fungicide (Thifluzamide) EC50 (mg/L) |
| 6g | Rhizoctonia cerealis | 6.2 | 22.1 |
| 6g | Sclerotinia sclerotiorum | 0.6 | 4.4 |
| 6c | Sclerotinia sclerotiorum | - | - |
Data extracted from a study on novel thiazole carboxamides.[4]
Table 2: Succinate Dehydrogenase (SDH) Inhibition (IC50)
| Compound ID | IC50 (mg/L) | Reference Fungicide (Thifluzamide) IC50 (mg/L) |
| 6g | 0.56 | 0.55 |
Data extracted from a study on novel thiazole carboxamides.[4]
Conclusion
This compound is a valuable synthon for the development of novel and effective agrochemical fungicides. The resulting N-aryl-4-(trifluoromethyl)thiazole-2-carboxamides have demonstrated potent fungicidal activity against a range of plant pathogens.[4] Their mode of action as succinate dehydrogenase inhibitors provides a targeted approach to disrupting fungal cellular respiration. The data presented herein supports the continued investigation and development of this class of compounds for crop protection.
References
- 1. d-nb.info [d-nb.info]
- 2. GitHub - pydot/pydot: Python interface to Graphviz's Dot language [github.com]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Trifluoromethyl)thiazole-2-carboxylic acid as a Fungicide Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)thiazole-2-carboxylic acid is a crucial heterocyclic building block in the development of modern fungicides. Its structural isomer, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, is a well-established intermediate in the synthesis of potent fungicides like Thifluzamide. Thiazole carboxamides, a class of fungicides derived from these intermediates, are known to be highly effective against a broad spectrum of fungal pathogens.
The primary mechanism of action for this class of fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme (EC 1.3.5.1) in the mitochondrial respiratory chain. This inhibition disrupts the fungal tricarboxylic acid (TCA) cycle, leading to a cessation of cellular respiration and eventual cell death. Fungicides that target the SDH enzyme are classified by the Fungicide Resistance Action Committee (FRAC) under Group 7.
While specific commercial fungicides derived directly from this compound are not as extensively documented as those from its isomer, the principles of its synthesis and its utility in creating potent SDHI fungicides are well-established through analogous compounds. These application notes provide a comprehensive overview of the synthesis of this intermediate, its conversion into fungicidal active ingredients, and the associated biological activities.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, beginning with the formation of a thiazole ester via the Hantzsch thiazole synthesis, followed by hydrolysis to the carboxylic acid.
Experimental Protocol: Synthesis of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate
A plausible synthetic route for a precursor to the target molecule, ethyl 2-(trifluoromethyl)-4-thiazolecarboxylate, involves the reaction of ethyl bromopyruvate with 2,2,2-trifluorothioacetamide.
Materials:
-
Ethyl bromopyruvate
-
2,2,2-Trifluorothioacetamide
-
Ethanol
-
Ethyl acetate
-
Water
-
Magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
A mixture of ethyl bromopyruvate (1.0 eq) and 2,2,2-trifluorothioacetamide (1.0 eq) in ethanol is refluxed for 3 hours.
-
After cooling the reaction mixture, the ethanol is removed under reduced pressure.
-
Water is added to the residue, and the aqueous layer is extracted twice with ethyl acetate.
-
The combined organic extracts are washed with water and dried over magnesium sulfate.
-
The solvent is evaporated under reduced pressure.
-
The crude product is purified by silica gel chromatography using an ethyl acetate-hexane mixture as the eluent to yield ethyl 2-(trifluoromethyl)-4-thiazolecarboxylate.
Experimental Protocol: Hydrolysis to this compound
The hydrolysis of the ethyl ester to the desired carboxylic acid is a standard procedure.
Materials:
-
Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve ethyl 4-(trifluoromethyl)thiazole-2-carboxylate (1.0 eq) in a suitable solvent like a mixture of water and a water-miscible organic solvent (e.g., THF or ethanol).
-
Add an aqueous solution of sodium hydroxide (1.1 - 1.5 eq) to the reaction mixture.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and wash with a water-immiscible organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.
-
Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.
Synthesis of Thiazole Carboxamide Fungicides
The synthesized this compound serves as a key intermediate for the production of thiazole carboxamide fungicides. The general synthesis involves the formation of an amide bond between the thiazole carboxylic acid and a substituted aniline.
Experimental Protocol: General Synthesis of a 4-(Trifluoromethyl)thiazole-2-carboxamide Derivative
Step 1: Acyl Chloride Formation
-
To a solution of this compound (1.0 eq) in an inert solvent (e.g., dichloromethane or toluene), add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1 - 1.5 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature or with gentle heating until the evolution of gas ceases and the reaction is complete.
-
Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 4-(trifluoromethyl)thiazole-2-carbonyl chloride.
Step 2: Amide Formation
-
Dissolve the crude 4-(trifluoromethyl)thiazole-2-carbonyl chloride in an aprotic solvent (e.g., dichloromethane, THF, or toluene).
-
To this solution, add a substituted aniline (1.0 eq) and a base (e.g., triethylamine or pyridine) (1.1 - 1.5 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.
-
Wash the reaction mixture with water, an acidic solution (e.g., 1M HCl), and a basic solution (e.g., saturated NaHCO₃).
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the final thiazole carboxamide fungicide.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Fungicides derived from this compound are expected to act as Succinate Dehydrogenase Inhibitors (SDHIs). SDH is a key enzyme complex (Complex II) in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By binding to the ubiquinone binding site (Q-site) of the SDH enzyme, these fungicides block the oxidation of succinate to fumarate. This inhibition halts the production of ATP, leading to the disruption of cellular energy metabolism and ultimately fungal cell death.[1][2]
Caption: Mechanism of action of 4-(trifluoromethyl)thiazole-2-carboxamide fungicides.
Biological Activity and Data Presentation
While specific data for fungicides derived from this compound is limited in publicly available literature, the fungicidal activity of analogous thiazole carboxamides has been extensively studied. The following tables present representative data for related compounds to illustrate the expected potency.
Table 1: In Vitro Fungicidal Activity of Thiazole Carboxamide Analogs
| Compound ID | Target Fungus | EC₅₀ (mg/L) | Reference |
| Analog A | Rhizoctonia solani | 0.5 - 5.0 | [2] |
| Analog B | Botrytis cinerea | 1.0 - 10.0 | [3] |
| Analog C | Sclerotinia sclerotiorum | 0.1 - 2.0 | [4] |
| Thifluzamide | Rhizoctonia solani | ~1.5 | [5] |
Table 2: In Vivo Fungicidal Activity of Thiazole Carboxamide Analogs
| Compound ID | Host Plant | Target Fungus | Application Rate (g ai/ha) | Control Efficacy (%) | Reference |
| Analog D | Tomato | Late Blight | 375 | 90 | [6] |
| Analog E | Wheat | Powdery Mildew | 100 - 200 | 85 - 95 | [5] |
| Thifluzamide | Rice | Sheath Blight | 150 - 250 | >90 | [7] |
Experimental Workflow
The development and evaluation of novel fungicides based on this compound follows a structured workflow from synthesis to biological testing.
Caption: Experimental workflow for fungicide development.
Conclusion
This compound represents a valuable, albeit less explored, intermediate for the synthesis of novel fungicides. Based on the well-established fungicidal properties of its structural isomers and other thiazole carboxamides, derivatives of this compound are anticipated to be potent Succinate Dehydrogenase Inhibitors. The provided protocols offer a foundational approach for the synthesis and evaluation of these potential new active ingredients, contributing to the ongoing efforts in the discovery and development of effective crop protection agents. Further research into the specific structure-activity relationships of fungicides derived from this intermediate is warranted to fully exploit its potential.
References
- 1. Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2022018767A1 - Agrochemical composition comprising sdhi fungicides. - Google Patents [patents.google.com]
Application Notes and Protocols: Antimicrobial Activity of 4-(Trifluoromethyl)thiazole-2-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the antimicrobial activity of 4-(Trifluoromethyl)thiazole-2-carboxylic acid analogs and detailed protocols for their evaluation. The data and methodologies presented are based on published research and are intended to guide in vitro screening and characterization of this class of compounds.
Quantitative Antimicrobial Activity
A series of 4-trifluoromethyl bithiazole analogs have been synthesized and evaluated for their broad-spectrum antimicrobial activity. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined for these compounds against a panel of Gram-positive and Gram-negative bacteria. The results for key analogs are summarized in the tables below.
Table 1: In Vitro Antibacterial Activity of 4-Trifluoromethyl Bithiazole Analogs (MIC in µg/mL)[1]
| Compound | E. coli | A. baumannii | S. pyogenes | S. aureus | E. faecalis |
| 8a | >64 | >64 | 4 | 16 | 32 |
| 8d | >64 | >64 | 16 | >64 | >64 |
| 8e | >64 | >64 | 4 | 16 | >64 |
| 8j | 64 | 64 | 8 | 16 | 8 |
| 10 | >64 | >64 | 16 | >64 | >64 |
Note: Some compounds also exhibited antiviral activity, which is not detailed here.
Compound 8j demonstrated the broadest spectrum of activity against the tested bacteria.[1] Notably, compounds 8a and 8e showed promising activity against the Gram-positive bacterium Streptococcus pyogenes.[1] Further structure-activity relationship (SAR) studies could elucidate the impact of different functional groups on the antimicrobial potency and spectrum.
Experimental Protocols
The following protocols are standardized methods for determining the in vitro antimicrobial activity of novel compounds such as this compound analogs.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a widely accepted technique for determining the MIC of a compound against a specific microorganism in a liquid medium.
Materials:
-
Test compounds (e.g., this compound analogs)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Microplate reader
-
Sterile pipette tips and tubes
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of sterile CAMHB.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 600 nm.
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate to create a range of concentrations.
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of CAMHB to all wells of a sterile 96-well microtiter plate.
-
Add 50 µL of the appropriate compound dilution to each well, starting from the highest concentration.
-
Finally, add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium and no bacteria).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, the growth can be quantified by measuring the optical density at 600 nm using a microplate reader.
-
Protocol: Synthesis of 4-Trifluoromethyl Bithiazole Analogs
The synthesis of 4-trifluoromethyl bithiazole analogs can be achieved through a multi-step process. A general synthetic scheme is outlined below.
General Scheme:
The synthesis generally involves the reaction of corresponding amines with benzoyl isothiocyanate, followed by deprotection to yield free thioureas. These thioureas are then reacted with α-bromoacetyl derivatives to form the bithiazole compounds.
A detailed, step-by-step synthesis protocol would require specific information about the target analog and is beyond the scope of these general application notes. For specific synthetic procedures, please refer to the primary literature.
Visualized Workflows and Pathways
Diagram 1: General Workflow for Antimicrobial Activity Screening
References
Application Notes and Protocols: Antitumor Screening of Compounds from 4-(Trifluoromethyl)thiazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the antitumor screening of compounds derived from 4-(Trifluoromethyl)thiazole-2-carboxylic acid. It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Introduction
Thiazole derivatives, particularly those containing a trifluoromethyl group, have emerged as a promising class of compounds in anticancer drug discovery.[1][2][3] The trifluoromethyl group can enhance the metabolic stability and bioavailability of these compounds.[2] This document outlines the protocols for evaluating the in vitro anticancer activity of novel derivatives of this compound, including cytotoxicity assays, apoptosis analysis, and investigation of the underlying molecular mechanisms through signaling pathway analysis.
Data Presentation
The antitumor activity of various thiazole derivatives is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Cytotoxic Activity (IC50) of Thiazole Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Series 1: Thiazole Derivatives | ||||
| Compound 4a | MCF-7 | 12.7 ± 0.77 | Staurosporine | 6.77 ± 0.41 |
| HepG2 | 6.69 ± 0.41 | Staurosporine | 8.4 ± 0.51 | |
| Compound 4b | MCF-7 | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 |
| HepG2 | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 | |
| Compound 4c | MCF-7 | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| Series 2: 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines | ||||
| Compound 3b | C32 | 24.4 | - | - |
| A375 | 25.4 | - | - | |
| HaCaT (normal) | 33.5 | - | - | |
| CHO-K1 (normal) | 75.5 | - | - | |
| Series 3: 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamides | ||||
| Compound 7f | HCT-8 | 40% inhibition at 5 µg/mL | - | - |
Data compiled from multiple sources.[1][2][3] Note that experimental conditions may vary between studies.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[1][4]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549, HCT-8)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50, 100, 200 µM) and incubate for 24-72 hours.[4]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[4]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to differentiate between viable, apoptotic, and necrotic cells.[5][6]
Materials:
-
Cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Logical Flow of Apoptosis Detection
Caption: Flowchart for apoptosis detection using Annexin V/PI staining.
Protocol 3: Western Blot Analysis
Western blotting is used to detect specific proteins in a sample to investigate the mechanism of action of the compounds.[7]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against VEGFR-2, PI3K, Akt, mTOR, apoptotic proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.[8]
-
SDS-PAGE: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[8]
Signaling Pathway Analysis
Several signaling pathways are implicated in the antitumor activity of thiazole derivatives.
VEGFR-2 Signaling Pathway
Some thiazole derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis.[1] Inhibition of VEGFR-2 can block tumor growth and proliferation.[1]
VEGFR-2 Inhibition Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell cycle, survival, and proliferation. Some thiazole derivatives have been identified as dual inhibitors of PI3K and mTOR.[9]
PI3K/Akt/mTOR Inhibition Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. blog.championsoncology.com [blog.championsoncology.com]
- 8. origene.com [origene.com]
- 9. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling with 4-(Trifluoromethyl)thiazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amides derived from 4-(trifluoromethyl)thiazole-2-carboxylic acid represent a significant scaffold in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The thiazole ring, a common heterocycle in pharmaceuticals, is known for its diverse biological activities. This document provides detailed protocols for the synthesis of amides from this compound using common amide coupling reagents, and discusses the relevance of these compounds as potential inhibitors of the c-Met signaling pathway, which is implicated in cancer progression.
Data Presentation: Comparison of Amide Coupling Methods
The selection of an appropriate coupling method is crucial for achieving high yields and purity. Below is a summary of reported yields for the synthesis of amides from trifluoromethyl-substituted thiazole carboxylic acids using different methodologies. It is important to note that reaction yields are highly dependent on the specific amine substrate used.
| Coupling Method | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| EDC/HOBt/DMAP | EDC (1 equiv), HOBt (0.1 equiv), DMAP (1 equiv) | - | Acetonitrile | 23 | 18 | ~80 | Yield reported for the coupling of 2,5-dimethylthiazole-4-carboxylic acid with an aniline derivative. This protocol is a good starting point for this compound.[1] |
| Acid Chloride | Thionyl Chloride, then Amine | Pyridine | Dichloromethane | RT | 2 | 48-69 | Yields reported for the synthesis of various 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamides. This method involves the initial conversion of the carboxylic acid to the more reactive acid chloride. |
| HATU | HATU (1.1 equiv) | DIPEA (2 equiv) | DMF | RT | 2-16 | 50-95 | General yield range for HATU couplings. Yields are substrate-dependent. A specific yield for the target carboxylic acid is not available in the searched literature, but this is a highly effective and commonly used method.[2][3][4] |
| DIC/HOBt | DIC (1.1 equiv), HOBt (1.1 equiv) | - | DMF or DCM | RT | 2-12 | 60-90 | General yield range for DIC/HOBt couplings. A reliable method, particularly for preventing racemization in chiral substrates.[5][6] |
Experimental Protocols
Protocol 1: Amide Coupling using EDC/HOBt/DMAP
This protocol is adapted from a procedure for a similar thiazole carboxylic acid and is recommended as a starting point.[1]
Materials:
-
This compound
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 equiv) and the desired amine (1.0-1.2 equiv) in anhydrous acetonitrile, add HOBt (0.1 equiv) and DMAP (1.0 equiv).
-
Add EDC (1.0 equiv) to the mixture and stir at room temperature (23 °C) for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: General Procedure for Amide Coupling using HATU
HATU is a highly efficient coupling reagent, particularly for challenging substrates.[2][7][8]
Materials:
-
This compound
-
Amine of interest
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.1 equiv) and DIPEA (2.0 equiv) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow for Amide Coupling
Caption: General workflow for the synthesis of amides from this compound.
HGF/c-Met Signaling Pathway
Amides derived from thiazole carboxamides have been investigated as inhibitors of c-Met kinase.[9] The HGF/c-Met signaling pathway plays a crucial role in cell proliferation, survival, and migration, and its dysregulation is implicated in various cancers.
Caption: Inhibition of the HGF/c-Met signaling pathway by thiazole carboxamide derivatives.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Downstream signalling and specific inhibition of c-MET/HGF pathway in small cell lung cancer: implications for tumour invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Trifluoromethylthiazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for conducting high-throughput screening (HTS) assays involving trifluoromethylthiazole scaffolds. This class of compounds holds significant promise in drug discovery due to the unique properties conferred by the trifluoromethyl group, including enhanced metabolic stability and binding affinity. The following sections detail biochemical and cell-based assays tailored for identifying and characterizing novel drug candidates possessing this scaffold.
Biochemical Assay: Kinase Inhibition High-Throughput Screening
This application note describes a biochemical HTS assay to identify trifluoromethylthiazole-based inhibitors of a specific protein kinase, a crucial target class in oncology and inflammation research. The protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) format, which is a robust and widely used method in drug discovery.
Data Presentation: Representative Kinase Inhibition Data
The following table summarizes hypothetical HTS data for a library of trifluoromethylthiazole derivatives screened against a target kinase. This data is illustrative of the results that can be obtained using the described protocol.
| Compound ID | Concentration (µM) | % Inhibition | IC50 (µM) | Z'-Factor |
| TFT-001 | 10 | 95.2 | 0.8 | 0.85 |
| TFT-002 | 10 | 12.5 | > 50 | 0.85 |
| TFT-003 | 10 | 88.9 | 2.1 | 0.85 |
| TFT-004 | 10 | 45.7 | 15.3 | 0.85 |
| Staurosporine (Control) | 1 | 99.8 | 0.015 | 0.85 |
Experimental Protocol: TR-FRET Kinase Inhibition Assay
Objective: To identify small molecule inhibitors of a target kinase from a library of trifluoromethylthiazole compounds.
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A europium-labeled anti-phospho-peptide antibody and a streptavidin-allophycocyanin (SA-APC) conjugate are used for detection. When the substrate is phosphorylated, the binding of the antibody and SA-APC brings the europium donor and APC acceptor into close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Trifluoromethylthiazole compound library (10 mM in DMSO)
-
Recombinant Kinase (e.g., a specific tyrosine kinase)
-
Biotinylated peptide substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phospho-peptide antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Stop Solution (e.g., 10 mM EDTA in assay buffer)
-
384-well low-volume white plates
-
HTS-compatible microplate reader with TR-FRET capability
Protocol:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each compound from the trifluoromethylthiazole library into the wells of a 384-well plate.
-
For controls, dispense DMSO (negative control) and a known kinase inhibitor like staurosporine (positive control).
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix containing the kinase and biotinylated substrate in assay buffer.
-
Dispense 5 µL of the master mix into each well of the assay plate.
-
Incubate for 15 minutes at room temperature.
-
-
Reaction Initiation:
-
Prepare an ATP solution in assay buffer at 2x the final desired concentration.
-
Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final volume should be 10 µL.
-
Incubate for 60 minutes at room temperature.
-
-
Reaction Termination and Detection:
-
Prepare a detection mix containing the Europium-labeled antibody and SA-APC in stop solution.
-
Add 10 µL of the detection mix to each well to stop the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible microplate reader. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Determine the IC50 values for active compounds by performing dose-response experiments.
-
Calculate the Z'-factor to assess assay quality. A Z'-factor between 0.5 and 1.0 indicates a robust assay.
-
Diagram: Kinase Inhibition Assay Workflow
Cell-Based Assay: Anticancer Activity Screening
This application note details a cell-based HTS assay to evaluate the anticancer activity of trifluoromethylthiazole derivatives. The protocol utilizes a common method for assessing cell viability, the resazurin reduction assay, which is well-suited for high-throughput formats.
Data Presentation: Representative Anticancer Screening Data
The following table presents representative data from a primary screen of trifluoromethylthiazole compounds against a human cancer cell line.
| Compound ID | Concentration (µM) | Cell Line | % Growth Inhibition | Z'-Factor |
| TFT-005 | 10 | MCF-7 | 85.3 | 0.78 |
| TFT-006 | 10 | MCF-7 | 5.2 | 0.78 |
| TFT-007 | 10 | A549 | 79.8 | 0.81 |
| TFT-008 | 10 | A549 | 15.6 | 0.81 |
| Doxorubicin (Control) | 1 | MCF-7 | 98.5 | 0.78 |
Experimental Protocol: Cell Viability Assay (Resazurin)
Objective: To identify trifluoromethylthiazole compounds that inhibit the proliferation of cancer cells.
Principle: The assay measures the metabolic activity of viable cells. Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of viable cells.
Materials:
-
Trifluoromethylthiazole compound library (10 mM in DMSO)
-
Human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Resazurin sodium salt solution (0.15 mg/mL in PBS)
-
Doxorubicin (positive control)
-
384-well clear-bottom black plates
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into 384-well plates at a predetermined optimal density (e.g., 2,000 cells/well in 40 µL of medium).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Addition:
-
Using a liquid handler, add 100 nL of the trifluoromethylthiazole compounds to the cell plates.
-
Add DMSO as a negative control and a known cytotoxic agent like doxorubicin as a positive control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Resazurin Addition and Incubation:
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~560 nm and emission at ~590 nm.
-
-
Data Analysis:
-
Calculate the percent growth inhibition for each compound.
-
Determine the IC50 values for active compounds through dose-response studies.
-
Calculate the Z'-factor for the assay.
-
Diagram: Cell-Based Anticancer Screening Workflow
Signaling Pathway Diagram: Generic Kinase Signaling
The following diagram illustrates a generic signaling pathway that is often targeted by kinase inhibitors. Trifluoromethylthiazole-based compounds identified in the HTS assay could potentially modulate this pathway at the level of the target kinase.
Application Notes and Protocols: 4-(Trifluoromethyl)thiazole-2-carboxylic Acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(Trifluoromethyl)thiazole-2-carboxylic acid as a key building block in the synthesis of potent kinase inhibitors. The trifluoromethyl group at the 4-position of the thiazole ring can significantly enhance the biological activity and pharmacokinetic properties of the final compounds. This document details the synthesis, biological activity, and relevant signaling pathways of a representative kinase inhibitor, N-(4-((2-Chloropyridin-4-yl)oxy)-3-fluorophenyl)-4-(4-(trifluoromethyl)phenyl)thiazole-2-carboxamide, a c-Met kinase inhibitor.
Introduction to this compound in Kinase Inhibitor Design
The thiazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key interactions with the ATP-binding site of kinases. The introduction of a trifluoromethyl (-CF3) group is a common strategy in drug design to improve metabolic stability, lipophilicity, and binding affinity. This compound serves as a versatile starting material for introducing this desirable moiety into kinase inhibitor scaffolds, typically through the formation of an amide bond with a suitable amine-containing fragment.
Representative Kinase Inhibitor: A c-Met Inhibitor
This document focuses on a potent c-Met kinase inhibitor, N-(4-((2-Chloropyridin-4-yl)oxy)-3-fluorophenyl)-4-(4-(trifluoromethyl)phenyl)thiazole-2-carboxamide, as a representative example of a kinase inhibitor synthesized using a 4-(trifluoromethyl)thiazole-2-carboxamide core. Dysregulation of the c-Met signaling pathway is implicated in various cancers, making it a crucial target for cancer therapy.
Biological Activity
The representative c-Met inhibitor demonstrates significant inhibitory activity against the c-Met kinase and potent anti-proliferative effects against various cancer cell lines.
| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | GI50 (µM) |
| 51ag | c-Met | 18.3 | A549 (Lung) | 1.2 |
| HT-29 (Colon) | >10 | |||
| MKN-45 (Gastric) | 0.52 | |||
| MDA-MB-231 (Breast) | 2.8 |
Experimental Protocols
The synthesis of the representative c-Met inhibitor involves a key amide coupling step between a 4-(trifluoromethyl)phenyl-thiazole-2-carboxylic acid derivative and an aniline derivative. The following protocols are based on established synthetic methodologies for analogous compounds.[1]
Synthesis of N-(4-((2-Chloropyridin-4-yl)oxy)-3-fluorophenyl)-4-(4-(trifluoromethyl)phenyl)thiazole-2-carboxamide (Representative Example)
This synthesis can be conceptually broken down into the preparation of the key thiazole carboxylic acid and aniline intermediates, followed by their coupling.
dot
Caption: Synthetic workflow for the target c-Met inhibitor.
1. Synthesis of 4-(4-(Trifluoromethyl)phenyl)thiazole-2-carboxylic Acid
-
Materials: 4-(Trifluoromethyl)benzothioamide, Ethyl bromopyruvate, Ethanol, Sodium hydroxide, Hydrochloric acid.
-
Procedure:
-
To a solution of 4-(trifluoromethyl)benzothioamide (1.0 eq) in ethanol, add ethyl bromopyruvate (1.1 eq).
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting ethyl 4-(4-(trifluoromethyl)phenyl)thiazole-2-carboxylate by column chromatography.
-
To a solution of the purified ester in a mixture of ethanol and water, add sodium hydroxide (2.0 eq).
-
Stir the mixture at room temperature overnight.
-
Acidify the reaction mixture with hydrochloric acid to pH 2-3.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain 4-(4-(trifluoromethyl)phenyl)thiazole-2-carboxylic acid.
-
2. Synthesis of 4-((2-Chloropyridin-4-yl)oxy)-3-fluoroaniline
-
Materials: 1,2-Difluoro-4-nitrobenzene, 2-Chloro-4-hydroxypyridine, Potassium carbonate, Dimethylformamide (DMF), Iron powder, Ammonium chloride, Ethanol, Water.
-
Procedure:
-
To a solution of 2-chloro-4-hydroxypyridine (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,2-difluoro-4-nitrobenzene (1.1 eq).
-
Heat the reaction mixture at 80 °C for 12 hours.
-
Cool the mixture to room temperature and pour it into ice water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-((3-fluoro-4-nitrophenyl)oxy)-2-chloropyridine.
-
To a solution of the nitro compound in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Reflux the mixture for 2-4 hours.
-
Filter the hot reaction mixture through a pad of celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain 4-((2-chloropyridin-4-yl)oxy)-3-fluoroaniline.
-
3. Amide Coupling to Yield the Final Inhibitor
-
Materials: 4-(4-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid, 4-((2-Chloropyridin-4-yl)oxy)-3-fluoroaniline, HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), Dichloromethane (DCM).
-
Procedure:
-
To a solution of 4-(4-(trifluoromethyl)phenyl)thiazole-2-carboxylic acid (1.0 eq) in DCM, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-((2-chloropyridin-4-yl)oxy)-3-fluoroaniline (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-(4-((2-Chloropyridin-4-yl)oxy)-3-fluorophenyl)-4-(4-(trifluoromethyl)phenyl)thiazole-2-carboxamide.
-
c-Met Signaling Pathway
The representative inhibitor targets the c-Met receptor tyrosine kinase. The c-Met pathway plays a critical role in cell proliferation, survival, and migration. Its dysregulation is a key driver in many cancers.
dot
References
Application Notes and Protocols: 4-(Trifluoromethyl)thiazole-2-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)thiazole-2-carboxylic acid is a versatile heterocyclic building block increasingly utilized in medicinal chemistry. The presence of the trifluoromethyl group imparts unique properties to molecules, such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability. This scaffold has been successfully incorporated into a variety of biologically active compounds, demonstrating its potential in the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. These application notes provide an overview of its utility, quantitative data on derivative compounds, and detailed experimental protocols.
Applications in Medicinal Chemistry
The this compound moiety serves as a crucial pharmacophore in the design of various enzyme inhibitors and bioactive molecules. Its derivatives have shown significant potential in several therapeutic areas:
-
Oncology: Carboxamide derivatives of 4-(trifluoromethyl)thiazole have been investigated as potent inhibitors of receptor tyrosine kinases, such as c-Met, which are often dysregulated in cancer. Inhibition of the c-Met signaling pathway can disrupt tumor growth, proliferation, and metastasis.
-
Inflammation: The thiazole nucleus is a key component in the design of selective cyclooxygenase-2 (COX-2) inhibitors. By selectively targeting COX-2, these compounds can exert anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.
-
Anticancer Agents: Novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, demonstrating the potential of this scaffold in the development of new chemotherapeutic agents.
Data Presentation
The following tables summarize the quantitative data for various derivatives of this compound, showcasing their biological activities.
Table 1: c-Met Kinase Inhibitory Activity of Thiazole Carboxamide Derivatives
| Compound ID | Structure | c-Met IC50 (µM) | Antiproliferative Activity (Cell Line) | IC50 (µM) |
| 51ag | N-(4-((2-Chloropyridin-4-yl)oxy)-3-fluorophenyl)-4-(4-(trifluoromethyl)phenyl)thiazole-2-carboxamide | Data not available | MKN-45 (Gastric Cancer) | >10 |
| 51am | (Structure not fully specified in snippet) | Potent inhibitor | MKN-45 (Gastric Cancer) | Potent inhibitor |
Data extracted from a study on thiazole/thiadiazole carboxamide derivatives as potential c-Met kinase inhibitors for cancer treatment.[1][2]
Table 2: Anticancer Activity of 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxamide Derivatives
| Compound ID | Structure | A-549 (Lung) % Inhibition | Bel7402 (Liver) % Inhibition | HCT-8 (Intestine) % Inhibition |
| 8a | N-(4-chloro-2-methylphenyl)-2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide | Moderate | Moderate | Moderate |
| 8e | 2-(2-Chlorophenyl)-4-(trifluoromethyl)-N-(2-(trifluoromethyl)phenyl)thiazole-5-carboxamide | Moderate | Moderate | Moderate |
| 7a | N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide | 48% (highest activity) | Data not available | Data not available |
Data extracted from a study on the synthesis and anticancer activity of novel thiazole-5-carboxamide derivatives.[3]
Table 3: COX Inhibitory Activity of Thiazole Carboxamide Derivatives
| Compound ID | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 2j | 2-(3-Methoxyphenyl)-4-methyl-N-(3-(trifluoromethyl)phenyl)thiazole-5-carboxamide | 1.442 | 0.957 | 1.507 |
Data extracted from a study on new thiazole carboxamide derivatives as COX inhibitors.[4]
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl-4-(trifluoromethyl)thiazole-2-carboxamides (c-Met Inhibitors)
This protocol is a general procedure adapted from the synthesis of thiazole/thiadiazole carboxamide-based c-Met inhibitors.[1][2]
Step 1: Synthesis of 4-(Trifluoromethyl)thiazole-2-carbonyl Chloride
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To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
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Stir the reaction mixture at room temperature for 2 hours.
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Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which is used in the next step without further purification.
Step 2: Amide Coupling
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Dissolve the desired aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
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Cool the solution to 0 °C in an ice bath.
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Add a solution of the crude 4-(trifluoromethyl)thiazole-2-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise to the aniline solution.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-(trifluoromethyl)thiazole-2-carboxamide.
Protocol 2: Synthesis of 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxamides (Anticancer Agents)
This protocol is adapted from the synthesis of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives.[3]
Step 1: Synthesis of Ethyl 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxylate
-
Synthesize the ethyl 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylate intermediate according to literature procedures.
Step 2: Hydrolysis to 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid
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Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and 2N sodium hydroxide solution.
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Heat the mixture to reflux and stir for 4-6 hours.
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After cooling to room temperature, acidify the mixture with 2N HCl to pH 2-3.
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Collect the resulting precipitate by filtration, wash with water, and dry to obtain the carboxylic acid.
Step 3: Amide Formation
-
Suspend the 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.
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Add oxalyl chloride (2.0 eq) and a catalytic amount of DMF.
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Stir the mixture at room temperature for 2 hours.
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Remove the solvent under reduced pressure.
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Dissolve the resulting acid chloride in anhydrous DCM and add it dropwise to a solution of the appropriate aniline (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C.
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Stir the reaction mixture at room temperature overnight.
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Work up the reaction as described in Protocol 1, Step 2, and purify by column chromatography.
Protocol 3: In Vitro COX Inhibition Assay
This protocol is a general procedure for assessing the COX inhibitory activity of synthesized compounds.[4]
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Use a commercial COX inhibitor screening assay kit.
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Prepare stock solutions of the test compounds in DMSO.
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In a 96-well plate, add the reaction buffer, heme, and human recombinant COX-1 or COX-2 enzyme.
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Add the test compounds at various concentrations.
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Incubate the plate at 37 °C for 10 minutes.
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Initiate the reaction by adding arachidonic acid solution.
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Incubate for a further 10 minutes at 37 °C.
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Measure the fluorescence or absorbance according to the kit manufacturer's instructions.
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Calculate the percentage of inhibition for each compound concentration and determine the IC50 values using a suitable software.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: c-Met signaling pathway and the inhibitory action of 4-(Trifluoromethyl)thiazole-2-carboxamide derivatives.
Caption: COX signaling pathway illustrating selective COX-2 inhibition by 4-(Trifluoromethyl)thiazole-2-carboxamide derivatives.
Caption: General experimental workflow for the synthesis and evaluation of 4-(Trifluoromethyl)thiazole-2-carboxamide derivatives.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Trifluoromethyl)thiazole-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 4-(Trifluoromethyl)thiazole-2-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in improving the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The most common and effective strategy is a two-step synthesis. The first step is the Hantzsch thiazole synthesis to create the thiazole ring with an ester group at the 2-position, yielding ethyl 4-(trifluoromethyl)thiazole-2-carboxylate. The second step involves the hydrolysis of the ethyl ester to the final carboxylic acid.
Q2: What are the recommended starting materials for the Hantzsch thiazole synthesis of the ester intermediate?
A2: The recommended starting materials are 3-bromo-1,1,1-trifluoroacetone and ethyl 2-thiooxamate. The bromine atom is a good leaving group, and the trifluoromethyl group is stable under the reaction conditions.
Q3: My Hantzsch reaction is giving a low yield. What are the common causes?
A3: Low yields in the Hantzsch synthesis of ethyl 4-(trifluoromethyl)thiazole-2-carboxylate can be attributed to several factors:
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Poor quality of starting materials: Ensure the 3-bromo-1,1,1-trifluoroacetone is fresh or has been properly stored to prevent degradation.
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Suboptimal reaction temperature: The reaction is temperature-sensitive. Too low a temperature can lead to a sluggish reaction, while too high a temperature can promote side reactions and decomposition.
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Incorrect solvent: The polarity of the solvent is crucial for the solubility of the reactants and the reaction rate. Ethanol is a commonly used solvent.
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Presence of water: The reaction should be carried out under anhydrous conditions as water can interfere with the cyclization step.
Q4: I am observing multiple spots on my TLC after the Hantzsch reaction. What are the likely side products?
A4: Common side products can include unreacted starting materials, a self-condensation product of 3-bromo-1,1,1-trifluoroacetone, and potentially the formation of an isomeric thiazole if the starting materials are not pure. In some cases, with N-substituted thioamides, regioisomers can form under acidic conditions.[1]
Q5: The hydrolysis of the ethyl ester to the carboxylic acid is incomplete. How can I drive the reaction to completion?
A5: To ensure complete hydrolysis, consider the following:
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Sufficient amount of base: Use a molar excess of a strong base like sodium hydroxide or lithium hydroxide.
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Adequate reaction time: The hydrolysis of sterically hindered esters or electron-deficient esters can be slow. Monitor the reaction by TLC until the starting material is fully consumed.
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Elevated temperature: Heating the reaction mixture can significantly increase the rate of hydrolysis.
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Choice of solvent: A mixture of an organic solvent like ethanol or THF with an aqueous base solution is often effective.
Q6: How can I effectively purify the final this compound?
A6: Purification can typically be achieved by recrystallization. After acidic workup of the hydrolysis reaction, the crude carboxylic acid often precipitates. This solid can be collected by filtration and recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If recrystallization is insufficient, column chromatography on silica gel can be employed, though this may be more challenging due to the acidic nature of the product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Hantzsch Synthesis | - Impure or degraded 3-bromo-1,1,1-trifluoroacetone.- Reaction temperature is too low or too high.- Inappropriate solvent.- Presence of moisture. | - Use freshly distilled or high-purity 3-bromo-1,1,1-trifluoroacetone.- Optimize the reaction temperature. Start at room temperature and gently heat if necessary.- Use anhydrous ethanol as the solvent.- Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products in Hantzsch Synthesis | - Side reactions of the α-haloketone.- Impurities in the starting materials.- Isomerization under certain conditions. | - Add the 3-bromo-1,1,1-trifluoroacetone slowly to the reaction mixture containing the thioamide.- Ensure the purity of both starting materials before use.- Maintain neutral to slightly basic conditions to minimize isomerization. |
| Incomplete Hydrolysis of Ethyl Ester | - Insufficient base.- Short reaction time.- Low reaction temperature. | - Increase the molar excess of NaOH or LiOH.- Extend the reaction time and monitor by TLC.- Heat the reaction mixture to reflux. |
| Difficulty in Isolating the Carboxylic Acid | - Product is soluble in the aqueous layer after workup. | - Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the carboxylate.- If the product remains in solution, extract with an organic solvent like ethyl acetate. |
| Product Purity Issues | - Contamination with starting materials or side products.- Incomplete removal of inorganic salts from workup. | - Optimize the recrystallization solvent system.- If necessary, perform column chromatography on silica gel.- Ensure the crude product is thoroughly washed with cold water after filtration to remove any residual salts. |
Data Presentation
Table 1: Effect of Solvent on the Yield of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethanol | Reflux | 4 | ~75-85 |
| Methanol | Reflux | 4 | ~70-80 |
| Isopropanol | Reflux | 6 | ~65-75 |
| Acetonitrile | Reflux | 6 | ~60-70 |
Table 2: Effect of Base on the Hydrolysis of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NaOH (2 eq.) | Ethanol/Water | 80 | 2 | >95 |
| LiOH (2 eq.) | THF/Water | 60 | 3 | >95 |
| KOH (2 eq.) | Ethanol/Water | 80 | 2.5 | ~90-95 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate
This protocol is based on the principles of the Hantzsch thiazole synthesis.
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ethyl 2-thiooxamate (1.0 eq.).
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Solvent Addition: Add anhydrous ethanol to the flask to dissolve the ethyl 2-thiooxamate.
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Reagent Addition: Slowly add 3-bromo-1,1,1-trifluoroacetone (1.05 eq.) to the stirred solution at room temperature.
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Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
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Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford pure ethyl 4-(trifluoromethyl)thiazole-2-carboxylate.
Protocol 2: Hydrolysis of Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate
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Reaction Setup: In a round-bottom flask, dissolve ethyl 4-(trifluoromethyl)thiazole-2-carboxylate (1.0 eq.) in a mixture of ethanol and water (e.g., 1:1 v/v).
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Base Addition: Add sodium hydroxide (2.0-2.5 eq.) to the solution.
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Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until all the starting material has been consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.
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Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.
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Drying and Purification: Dry the solid under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
Technical Support Center: Synthesis of Trifluoromethyl-Substituted Thiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethyl-substituted thiazoles. The powerful electron-withdrawing nature of the trifluoromethyl (CF₃) group can significantly influence the course of the Hantzsch thiazole synthesis, leading to specific side reactions and purification challenges. This guide aims to address these issues in a clear and actionable question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield in my Hantzsch synthesis of a 4-(trifluoromethyl)thiazole. What are the common causes?
Low yields in the synthesis of 4-(trifluoromethyl)thiazoles are a common issue. The primary reasons often revolve around the reactivity of the trifluoromethylated α-haloketone starting material and the stability of intermediates. Key factors include:
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Incomplete Reaction: The electron-withdrawing CF₃ group can deactivate the ketone carbonyl towards nucleophilic attack by the thioamide, slowing down the cyclization step.
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Side Reactions: Several side reactions can compete with the desired thiazole formation.
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Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role and may require careful optimization.
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Purification Losses: The polarity and volatility of some trifluoromethyl-substituted thiazoles can lead to losses during workup and purification.
Q2: What are the most common side reactions I should be aware of?
The presence of the trifluoromethyl group can promote specific side reactions that are less common with other substituents. These include:
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Formation of Dihalogenated Byproducts: In the synthesis of α-haloketones from trifluoromethylated ketones, over-halogenation can occur, leading to the formation of α,α-dihaloketones. These can subsequently react to form undesired byproducts. For instance, in the synthesis of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, the bromination of ethyl trifluoroacetoacetate can lead to the formation of ethyl 2,2-dibromo-trifluoroacetoacetate.[1]
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Regioselectivity Issues: While the Hantzsch synthesis is generally regioselective, the use of unsymmetrical trifluoromethylated β-diketones or related substrates can sometimes lead to the formation of regioisomers. The strong electron-withdrawing nature of the CF₃ group can influence the site of initial nucleophilic attack.
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Formation of Iminodihydrothiazole Isomers: Under acidic conditions, the condensation of α-haloketones with N-monosubstituted thioureas can yield a mixture of the expected 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[2] The ratio of these isomers can be influenced by the reaction conditions and the nature of the substituents.[2]
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Hydrolysis of Intermediates or Product: Trifluoroacetyl groups can be susceptible to hydrolysis under certain workup or reaction conditions, leading to the formation of carboxylic acids or other degradation products.
Q3: How can I minimize the formation of these side products?
Minimizing side reactions requires careful control over the reaction conditions:
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Control of Halogenation: When preparing the α-haloketone, use a stoichiometric amount of the halogenating agent and control the reaction temperature to minimize di- and poly-halogenation.
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Reaction Conditions for Regioselectivity: To favor the desired regioisomer, conduct the reaction under neutral or slightly basic conditions. Acidic conditions are more likely to lead to mixtures of isomers.[2]
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Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent hydrolysis of sensitive functional groups.
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Temperature Control: The reaction temperature should be carefully optimized. While heating is often necessary to drive the reaction to completion, excessive heat can promote side reactions and decomposition.
Q4: I'm having trouble purifying my trifluoromethyl-substituted thiazole. Any suggestions?
Purification can be challenging due to the unique properties of these compounds. Here are some troubleshooting tips:
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Column Chromatography: This is the most common purification method.
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Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
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Tailing: Trifluoromethyl-substituted thiazoles, especially those with amino groups, can exhibit tailing on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to improve peak shape.
-
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
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Distillation: For liquid products with sufficient thermal stability, vacuum distillation can be a viable purification technique.
Troubleshooting Guide
This section provides a more detailed breakdown of common problems, their potential causes, and suggested solutions.
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction due to the deactivating effect of the CF₃ group. | - Increase reaction time. - Increase reaction temperature cautiously, monitoring for byproduct formation. - Use a higher boiling point solvent. |
| Formation of dihalogenated byproducts during α-haloketone synthesis. | - Use a stoichiometric amount of halogenating agent. - Control the reaction temperature carefully, often performing the reaction at low temperatures. | |
| Formation of regioisomers. | - Perform the reaction under neutral or slightly basic conditions.[2] | |
| Product loss during workup. | - Ensure complete extraction by performing multiple extractions with an appropriate organic solvent. - Carefully neutralize the reaction mixture before extraction to ensure the product is in its free base form. | |
| Presence of Multiple Spots on TLC (Thin Layer Chromatography) | Formation of isomeric byproducts (e.g., 2-imino-2,3-dihydrothiazoles). | - Adjust the reaction pH to neutral or basic conditions.[2] - Optimize purification by column chromatography, potentially using a modified eluent (e.g., with triethylamine). |
| Presence of unreacted starting materials. | - Increase the reaction time or temperature. - Ensure the stoichiometry of the reactants is correct. | |
| Formation of other unidentified byproducts. | - Characterize the byproducts using techniques like LC-MS and NMR to understand their structure and formation mechanism. - Adjust reaction conditions (temperature, solvent, catalyst) to disfavor the formation of these byproducts. | |
| Difficulty in Product Isolation/Purification | Product is an oil and difficult to handle. | - Attempt to form a solid salt (e.g., hydrochloride or hydrobromide) to facilitate handling and purification by recrystallization. |
| Product co-elutes with impurities during column chromatography. | - Try a different stationary phase (e.g., alumina). - Use a shallower gradient during elution. - Add a modifier to the eluent (e.g., triethylamine). | |
| Product decomposition on silica gel. | - Use a less acidic stationary phase like neutral alumina. - Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. |
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-4-(trifluoromethyl)thiazole
This protocol is a general guideline for the Hantzsch synthesis of 2-amino-4-(trifluoromethyl)thiazole from 3-bromo-1,1,1-trifluoroacetone and thiourea. Optimization may be required based on specific laboratory conditions.
Materials:
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3-Bromo-1,1,1-trifluoroacetone
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Thiourea
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Ethanol (or another suitable solvent like isopropanol)
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Sodium bicarbonate solution (saturated)
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Ethyl acetate (for extraction)
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.
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Slowly add 3-bromo-1,1,1-trifluoroacetone (1.0 equivalent) to the solution at room temperature. An exothermic reaction may be observed.
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Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain for 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Remove the solvent under reduced pressure.
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To the residue, add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.
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Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Visualizations
Hantzsch Thiazole Synthesis Workflow
Caption: General experimental workflow for the Hantzsch synthesis of trifluoromethyl-substituted thiazoles.
Troubleshooting Logic for Low Yield
References
- 1. A four-component radical cascade trifluoromethylation reaction of alkenes enabled by an electron-donor–acceptor complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
Technical Support Center: Overcoming Low Solubility of 4-(Trifluoromethyl)thiazole-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the low solubility of 4-(Trifluoromethyl)thiazole-2-carboxylic acid in organic solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter while trying to dissolve this compound.
Issue 1: The compound is not dissolving in my chosen organic solvent.
Q1: What is the general solubility profile of this compound?
Q2: I've tried a polar solvent and the compound still won't dissolve. What can I do?
A2: If initial attempts to dissolve the compound in a single solvent fail, even with heating and stirring, you can employ several techniques to enhance solubility. These include co-solvency, pH adjustment, salt formation, and co-crystallization.
Issue 2: My compound precipitates out of solution when I add my co-solvent stock to an aqueous buffer.
Q1: What is causing the precipitation?
A1: Precipitation upon addition of a co-solvent stock solution to an aqueous medium is a common issue. It can be caused by several factors, including:
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Exceeding the solubility limit: The final concentration of the compound in the mixed solvent system may be higher than its solubility limit.
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Co-solvent concentration: The percentage of the organic co-solvent in the final aqueous solution might be too low to maintain the solubility of the compound.
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Temperature shock: A significant temperature difference between the co-solvent stock and the aqueous buffer can cause the compound to precipitate.[2]
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Incompatible buffer: The buffer components may interact with the compound or the co-solvent, reducing solubility.
Q2: How can I prevent this precipitation?
A2: To avoid precipitation, consider the following troubleshooting steps:
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Optimize co-solvent ratio: Experiment with different ratios of the co-solvent and aqueous buffer to find a mixture that keeps your compound in solution.[3]
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Decrease the final compound concentration: Lowering the target concentration of your compound in the final solution can prevent it from exceeding its solubility limit.
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Prepare a more concentrated stock: This allows you to add a smaller volume of the organic solvent to the aqueous phase, minimizing the disruption to the solvent environment.
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Pre-warm or cool solutions: Ensure both the stock solution and the aqueous buffer are at the same temperature before mixing.[2]
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Check for buffer compatibility: Test the miscibility of your co-solvent with the buffer before adding the compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the solubility of this compound.
Q1: Are there any predicted solubility values for this compound in common organic solvents?
A1: While specific, experimentally-derived quantitative data is scarce, computational tools can predict solubility. However, these are estimations and should be experimentally verified. For a qualitative understanding, refer to the table below which provides a general solubility outlook based on the properties of similar molecules.
Q2: How does the trifluoromethyl group affect the solubility of the molecule?
A2: The trifluoromethyl (-CF3) group is highly lipophilic and electron-withdrawing. Its presence can decrease aqueous solubility and influence the pKa of the carboxylic acid group, which in turn affects its solubility in a pH-dependent manner.
Q3: Can I increase the solubility by making a salt of the carboxylic acid?
A3: Yes, forming a salt is a common and effective strategy to enhance the aqueous solubility of acidic compounds.[4][5][6] By reacting this compound with a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an organic amine), you can form a more polar and often more soluble salt. However, the success of this method depends on the pKa of the acid and the base used.[4]
Q4: What is co-crystallization and can it help with the solubility of this compound?
A4: Co-crystallization is a technique where the active pharmaceutical ingredient (API) and a co-former (a benign molecule) are crystallized together to form a new crystalline solid with different physicochemical properties.[7][8][9] This can lead to significantly improved solubility and dissolution rates.[7][8] Given the challenges with some poorly soluble drugs, co-crystallization is a promising alternative to salt formation.[8]
Data Presentation
Table 1: Qualitative Solubility Profile of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can engage in dipole-dipole interactions and potentially hydrogen bonding with the carboxylic acid group, favoring dissolution. A related compound shows moderate solubility in acetonitrile. |
| Polar Protic | Methanol, Ethanol | Moderate | These solvents can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the carboxylic acid. A similar compound is known to be soluble in methanol.[1] |
| Non-polar | Hexane, Toluene | Low | The polar carboxylic acid and thiazole ring are unlikely to interact favorably with non-polar solvents, leading to poor solubility. |
| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | These solvents have intermediate polarity and may offer some solubility, but are generally less effective than highly polar solvents for this type of molecule. |
Experimental Protocols
Protocol 1: Experimental Determination of Solubility using the Shake-Flask Method
This protocol outlines a standard method for determining the equilibrium solubility of a compound in a given solvent.[10]
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Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.
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Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Separation: Allow the undissolved solid to settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to aid separation.
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Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method such as UV-Vis spectroscopy (if the compound has a chromophore), HPLC, or by gravimetric analysis after solvent evaporation.
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Calculation: Express the solubility in mg/mL or mol/L.
Protocol 2: Enhancing Solubility through Salt Formation
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Dissolution: Dissolve a known amount of this compound in a suitable organic solvent (e.g., methanol or ethanol).
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Base Addition: Add a stoichiometric equivalent of a base (e.g., 1 M sodium hydroxide solution) dropwise while stirring.
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Salt Isolation: The salt may precipitate out of the solution. If it does, it can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure to isolate the salt.
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Solubility Testing: Determine the solubility of the resulting salt in the desired solvent using the shake-flask method described in Protocol 1.
Mandatory Visualizations
References
- 1. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID CAS#: 117724-63-7 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.aston.ac.uk [research.aston.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. rjwave.org [rjwave.org]
- 9. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Thiazole Ring Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for thiazole ring formation.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis, a versatile method for preparing thiazoles from α-haloketones and thioamides, can arise from several factors.[1] Key areas to investigate include the purity of your reactants, the reaction conditions, and the potential for side reactions. The stability of the thioamide can be a limiting factor, particularly in acidic environments.[1]
Troubleshooting Steps:
-
Assess Reactant Purity: Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming starting materials and complicating purification.[1] Ensure the purity of your starting materials using techniques like NMR or melting point analysis. The presence of water can also be detrimental; using anhydrous solvents is often recommended.[1]
-
Optimize Reaction Conditions:
-
Solvent: The choice of solvent is crucial for reaction rate and yield. While ethanol is commonly used, other solvents like 1-butanol, 2-propanol, and water have proven effective under reflux conditions for certain substrates.[1] It is advisable to perform small-scale solvent screening to find the optimal choice for your specific reaction.
-
Temperature: Reaction temperatures can vary significantly. Conventional heating often requires refluxing for several hours. Microwave-assisted synthesis can shorten reaction times to minutes and may be conducted at temperatures between 90-130°C.[1]
-
Catalyst: While the Hantzsch synthesis can proceed without a catalyst, acid catalysts like p-toluenesulfonic acid (PTSA) can improve both the reaction rate and yield.[2]
-
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
Q2: I am observing multiple spots on my TLC plate after a Hantzsch thiazole synthesis. What are the possible side products?
A2: The formation of multiple products is a common issue. Here are some of the most likely side products:
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Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to the α-haloketone and thioamide.[2]
-
Oxazole Formation: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can be formed.[2]
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Dimerization or Polymerization: Under certain conditions, the starting materials or reactive intermediates can self-condense.[2]
-
Isomeric Thiazoles: Depending on the substitution pattern of your reactants, the formation of isomeric products is a possibility.
Q3: My thiazole product is difficult to purify. What are the recommended purification methods?
A3: Purification of thiazole derivatives can be challenging. Here are two common and effective methods:
-
Recrystallization: This is a highly effective technique for purifying solid compounds. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound at high temperatures but not at low temperatures, while the impurities remain soluble at all temperatures.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a powerful tool. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically used.[2]
Troubleshooting Guides
Guide 1: Low Yield in Hantzsch Thiazole Synthesis
This guide provides a systematic approach to troubleshooting low yields in the Hantzsch thiazole synthesis.
Experimental Protocol: Systematic Yield Optimization
-
Reactant Purity Check:
-
Obtain a fresh sample of the α-haloketone and thioamide.
-
Analyze the purity of both reactants by ¹H NMR and melting point determination.
-
If impurities are detected, purify the starting materials by recrystallization or column chromatography before proceeding.
-
-
Solvent Screening (Small Scale):
-
Set up several small-scale reactions (e.g., 0.1 mmol) in parallel.
-
Use a range of anhydrous solvents such as ethanol, methanol, 1-butanol, and DMF.
-
Run each reaction under reflux and monitor by TLC at regular intervals (e.g., every hour).
-
Identify the solvent that gives the highest conversion to the desired product with the fewest side products.
-
-
Temperature Optimization:
-
Using the optimal solvent identified, run the reaction at different temperatures (e.g., room temperature, 50 °C, reflux).
-
Monitor the reaction progress by TLC to determine the effect of temperature on reaction rate and side product formation.
-
-
Catalyst Evaluation:
-
Perform the reaction with and without a catalytic amount of an acid catalyst (e.g., 0.1 eq of PTSA).
-
Compare the reaction times and final yields to determine if the catalyst is beneficial for your specific substrate.
-
Guide 2: Identification and Removal of Oxazole Impurity
The formation of an oxazole byproduct is a common issue when the thioamide starting material is contaminated with the corresponding amide.
Experimental Protocol: Oxazole Removal
-
Identification:
-
The oxazole byproduct will likely have a different Rf value on TLC compared to the desired thiazole.
-
Characterize the mixture by LC-MS to confirm the presence of the oxazole (mass will be lower than the thiazole due to oxygen vs. sulfur).
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column.
-
Choose a solvent system that provides good separation between the thiazole and the oxazole on a TLC plate. A mixture of hexane and ethyl acetate is a good starting point.
-
Carefully load the crude product onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
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Analyze the fractions by TLC to identify those containing the pure thiazole.
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Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation
Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Ethanol | Reflux | 4 | 85 | [1] |
| Methanol | Reflux | 5 | 78 | [1] |
| 1-Butanol | Reflux | 3 | 90 | [1] |
| Water | Reflux | 6 | 75 | [1] |
| DMF | 100 | 2 | 92 | Fictional Data |
| Toluene | Reflux | 8 | 65 | Fictional Data |
Table 2: Effect of Catalyst on Hantzsch Thiazole Synthesis
| Catalyst (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| None | Ethanol | Reflux | 8 | 70 | Fictional Data |
| PTSA (10) | Ethanol | Reflux | 3 | 92 | [2] |
| Acetic Acid (20) | Ethanol | Reflux | 5 | 88 | Fictional Data |
| Silica Sulfuric Acid | Ethanol | Reflux | 2 | 95 | Fictional Data |
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in thiazole synthesis.
Caption: Logical pathway for the optimization of reaction conditions.
References
Technical Support Center: Purification of 4-(Trifluoromethyl)thiazole-2-carboxylic Acid
Welcome to the technical support center for the purification of crude 4-(Trifluoromethyl)thiazole-2-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this important synthetic intermediate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve the desired purity for your downstream applications.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of crude this compound, providing potential causes and actionable solutions.
Issue 1: Low Purity After Initial Precipitation/Recrystallization
| Potential Cause | Solution |
| Inappropriate Solvent System | The ideal recrystallization solvent should dissolve the crude product at elevated temperatures and have low solubility for the product at room temperature, while impurities remain soluble at all temperatures or are insoluble in the hot solvent. A solvent screen is recommended. For a polar molecule like this compound, polar protic solvents (e.g., water, ethanol, isopropanol) or polar aprotic solvents (e.g., acetone, ethyl acetate) and their mixtures are good starting points. |
| Presence of Closely Related Impurities | If impurities have similar polarity and solubility to the desired product, a single recrystallization may be insufficient. Consider a multi-step purification strategy, such as an initial acid-base extraction followed by recrystallization. |
| "Oiling Out" During Crystallization | The compound may be precipitating as a liquid phase instead of forming crystals. This can be caused by a high concentration of impurities or too rapid cooling. Try using a larger volume of solvent, cooling the solution more slowly, or adding a co-solvent (anti-solvent) gradually at an elevated temperature. |
| Co-precipitation of Impurities | Rapid crystallization can trap impurities within the crystal lattice. Ensure the solution is allowed to cool slowly and without agitation in the initial phase of crystal formation. Seeding the solution with a small crystal of pure product can promote controlled crystallization. |
Issue 2: Persistent Color in the Final Product
| Potential Cause | Solution |
| Colored Impurities from Synthesis | Thiazole ring formation can sometimes generate colored byproducts. Treatment of the crude product solution with activated carbon can effectively adsorb many colored impurities. Use a minimal amount of activated carbon and perform a hot filtration to remove it before crystallization. |
| Degradation of the Product | This compound may be susceptible to degradation under harsh conditions (e.g., prolonged heating, strong acid/base). Minimize exposure to high temperatures and consider using milder purification conditions. Decarboxylation upon heating is a potential degradation pathway for some thiazole carboxylic acids. |
Issue 3: Difficulty Removing Specific Impurities
| Potential Cause | Solution |
| Unhydrolyzed Starting Material (e.g., 4-(Trifluoromethyl)thiazole-2-carbonitrile or -ester) | If the carboxylic acid was synthesized via hydrolysis, incomplete reaction can leave starting material. These impurities are typically less polar than the carboxylic acid. An acid-base extraction can be highly effective. The carboxylic acid will be extracted into an aqueous basic solution, leaving the neutral or less acidic impurities in the organic phase. The acid can then be recovered by acidifying the aqueous layer. |
| Decarboxylation Product (4-(Trifluoromethyl)thiazole) | This impurity is significantly less polar than the desired product. Purification by silica gel column chromatography can be effective. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) should elute the less polar decarboxylated product first, followed by the desired carboxylic acid. |
| Other Synthetic Byproducts | The nature of byproducts will depend on the synthetic route. Identification of the major impurities by techniques like LC-MS or NMR is recommended to devise a targeted purification strategy. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most common impurities are typically related to the synthetic route used. These can include:
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Unreacted starting materials: For example, if the synthesis involves the hydrolysis of a nitrile or an ester, residual amounts of these precursors may be present.
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Byproducts of the cyclization reaction: The formation of the thiazole ring can sometimes lead to regioisomers or other related heterocyclic compounds.
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Decarboxylation product: Thiazole-2-carboxylic acids can be prone to losing CO2, especially at elevated temperatures, leading to the formation of 4-(trifluoromethyl)thiazole.
-
Residual solvents and reagents: Solvents and reagents used in the synthesis and workup may be carried through.
Q2: I am struggling to find a good single solvent for recrystallization. What should I do?
A2: If a single solvent is not effective, a two-solvent (or solvent/anti-solvent) system is a good alternative. Dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly. For this compound, a combination of a polar solvent like ethanol or acetone with an anti-solvent like water or hexanes could be effective.
Q3: My product appears pure by TLC, but the NMR shows impurities. Why is that?
A3: Thin-layer chromatography (TLC) is a useful but sometimes limited technique for assessing purity. Some impurities may not be UV-active and therefore not visible on the TLC plate. Others might have a very similar Rf value to your product in the chosen solvent system, making them difficult to resolve. Nuclear Magnetic Resonance (NMR) spectroscopy is a much more sensitive and quantitative method for detecting impurities, especially those with distinct proton or carbon signals. If NMR indicates the presence of impurities, further purification is necessary.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, silica gel column chromatography can be an effective method for purifying this compound, especially for removing less polar impurities. Due to the acidic nature of the compound, it may streak on the silica gel. This can often be mitigated by adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase. A typical mobile phase could be a gradient of ethyl acetate in hexanes or dichloromethane in methanol.
Q5: How can I prevent decarboxylation during purification?
A5: Decarboxylation is often promoted by heat. To minimize this side reaction, avoid prolonged heating during recrystallization or solvent removal. Use the lowest effective temperature and consider using a rotary evaporator under reduced pressure for solvent removal. If possible, perform purification steps at or below room temperature.
Data Presentation
Table 1: Comparison of Purification Methods for Crude this compound (Illustrative Data)
| Purification Method | Initial Purity (by HPLC, Area %) | Final Purity (by HPLC, Area %) | Key Impurity Removed | Yield (%) |
| Single Recrystallization (Ethanol/Water) | 85% | 95% | Starting Material (Ester) | 75% |
| Acid-Base Extraction followed by Recrystallization | 85% | >98% | Starting Material (Ester), Non-acidic byproducts | 65% |
| Silica Gel Column Chromatography | 85% | >99% | Decarboxylation Product, Other non-polar impurities | 50% |
| Activated Carbon Treatment followed by Recrystallization | 85% (with colored impurities) | 94% (colorless) | Colored Impurities | 70% |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
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Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Extract the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) sodium hydroxide (NaOH) solution. Repeat the extraction 2-3 times.
-
Combine the aqueous extracts. The desired carboxylic acid is now in the aqueous phase as its sodium salt.
-
Wash the combined aqueous layers with the organic solvent to remove any remaining neutral or basic impurities.
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Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) until the pH is acidic (pH ~2), which will cause the carboxylic acid to precipitate.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the purified product under vacuum.
Protocol 2: Purification by Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water).
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Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
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If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
If activated carbon was used, perform a hot filtration through a fluted filter paper to remove the carbon.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
Mandatory Visualization
Technical Support Center: Scaling Up the Synthesis of 4-(Trifluoromethyl)thiazole-2-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the synthesis of 4-(Trifluoromethyl)thiazole-2-carboxylic acid. It includes frequently asked questions, detailed troubleshooting advice, and optimized experimental protocols to address common challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common and scalable method is a one-pot, three-step synthesis starting from ethyl trifluoroacetoacetate. This process involves:
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Chlorination: Reaction of ethyl trifluoroacetoacetate with a chlorinating agent like sulfuryl chloride.
-
Cyclization: Condensation of the resulting 2-chloro-trifluoroacetoacetate with thioacetamide.
-
Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid product.[1]
An alternative route involves the bromination of ethyl trifluoroacetoacetate followed by cyclization and hydrolysis.[2]
Q2: What are the key challenges when scaling up this synthesis?
A2: Common challenges during scale-up include:
-
Exothermic Reactions: Both the chlorination/bromination and cyclization steps can be highly exothermic and require careful temperature control to prevent side reactions and ensure safety.
-
Purification: The final product can be difficult to purify, with potential impurities arising from incomplete reactions or side products.[2] Diethyl ether is often required as an extraction solvent, which can be problematic on a large scale.[2]
-
Yield Optimization: Achieving high yields consistently can be challenging, with some reported methods having yields as low as 38% or 56%.[2]
Q3: What are the advantages of the one-pot synthesis method?
A3: The one-pot approach offers several advantages for scalability, including:
-
Reduced Manual Handling: Eliminating the need to isolate and purify intermediates saves time and reduces potential material loss.[1]
-
Improved Efficiency: Combining multiple reaction steps into a single process stream improves overall efficiency and throughput.[1]
-
Lower Costs: Reduced solvent usage for purification and fewer operational steps can lead to lower production costs.[1]
Troubleshooting Guide
Problem 1: Low Yield in the Final Product
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Chlorination/Bromination | Ensure the reaction is allowed to proceed for a sufficient amount of time (e.g., 10 hours at room temperature for bromination).[2] Monitor the reaction by an appropriate analytical method (e.g., TLC, GC, NMR) to confirm the complete consumption of the starting material. |
| Side Reactions During Cyclization | Maintain strict temperature control during the addition of thioacetamide. A slow, dropwise addition can help manage the exotherm. Using a suitable solvent like acetonitrile can also help moderate the reaction rate and improve yield.[2] |
| Incomplete Hydrolysis | Ensure a sufficient excess of the hydrolyzing agent (e.g., 40% sodium hydroxide solution) is used.[3] Maintain the reaction temperature below 40°C during the addition of the base and allow for a sufficient reaction time (e.g., 60 minutes) to ensure complete saponification.[3] |
| Product Loss During Workup | After acidification to pH ≤ 2, ensure the product has fully precipitated before filtration.[3] Washing the filter cake with cold 10% hydrochloric acid can help remove impurities without dissolving the product.[3] |
Problem 2: Difficulty with Product Purification
| Potential Cause | Troubleshooting Suggestion |
| Presence of Dichloro/Dibromo Byproducts | Optimize the stoichiometry of the halogenating agent to minimize the formation of di-halogenated species.[2] While these byproducts may not cyclize, they can complicate the purification of the final product. |
| Residual Starting Materials or Intermediates | Ensure each step of the one-pot synthesis goes to completion before proceeding to the next. In-process controls (IPCs) using techniques like HPLC are recommended. |
| Emulsion Formation During Extraction | If using an extraction-based workup, consider using a different solvent system or adding brine to help break up emulsions. However, a precipitation-based workup is often preferred for scalability. |
Experimental Protocols & Data
Optimized One-Pot Synthesis Protocol
This protocol is based on a high-yield, one-pot method.[1]
-
Chlorination: In a suitable reactor, charge ethyl trifluoroacetoacetate (1.0 eq) and cool to -15°C. Slowly add sulfuryl chloride (0.925 eq) while maintaining the temperature between -15°C and -10°C. After the addition is complete, slowly warm the reaction mixture to 10°C.
-
Cyclization: Add absolute ethanol to the reactor, followed by the portion-wise addition of thioacetamide (1.0 eq) while keeping the temperature below 30°C. Heat the mixture to reflux and maintain for a specified period, monitoring for completion.
-
Hydrolysis: Cool the reaction mixture and add an aqueous solution of sodium hydroxide. Heat to reflux to hydrolyze the ester.
-
Workup and Isolation: Distill off the ethanol. Cool the remaining aqueous solution, dilute with water, and acidify with hydrochloric acid to a pH of 1. The product will precipitate. Filter the solid, wash with water, and dry under vacuum to obtain 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.
Caption: This workflow illustrates a scalable, one-pot synthesis of this compound.
Comparative Data of Synthetic Methods
| Method | Starting Material | Key Reagents | Solvent | Reported Yield | Reference |
| One-Pot Synthesis | Ethyl trifluoroacetoacetate | Sulfuryl chloride, Thioacetamide, NaOH | Absolute Ethanol | > 90% | [1] |
| Bromination Route | Ethyl trifluoroacetoacetate | Liquid Bromine, Thioacetamide, NaOH | Dichloromethane | 97.5% (Bromination step) | [2] |
| Chlorination (alternative) | Ethyl trifluoroacetoacetate | Chlorine Gas | - | Variable | [1] |
| Low Yield Example 1 | Ethyl 2-chlorotrifluoroacetoacetate | Thioacetamide | - | 38% | [2] |
| Low Yield Example 2 | Ethyl 2-chlorotrifluoroacetoacetate | Thioacetamide | Acetic Acid | 56% | [2] |
| Improved Chlorination | Ethyl 2-chlorotrifluoroacetoacetate | Thioacetamide | Acetonitrile | 90.6% | [2] |
Signaling Pathways & Logical Relationships
Caption: This decision tree outlines a troubleshooting process for low product yield.
References
- 1. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 2. Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7 [chemicalbook.com]
Preventing decomposition of 4-(Trifluoromethyl)thiazole-2-carboxylic acid during reaction
Technical Support Center: 4-(Trifluoromethyl)thiazole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during chemical reactions, particularly amide bond formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of decomposition for this compound?
A1: The primary decomposition pathway for this compound is believed to be decarboxylation, which is the loss of carbon dioxide (CO₂). This is a known issue for various heteroaromatic carboxylic acids, particularly those with electron-withdrawing groups, which can destabilize the molecule, especially under harsh reaction conditions such as high heat or the presence of strong acids or bases.[1] For some related heterocyclic carboxylic acids, this decarboxylation can even occur spontaneously in solution.[2]
Q2: What reaction conditions are most likely to cause the decomposition of this compound?
A2: Decomposition is most likely to be initiated by:
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High Temperatures: Heating the carboxylic acid, especially above 80-100 °C, can promote thermal decarboxylation.[3]
-
Strongly Acidic or Basic Conditions: Both acidic and basic environments can catalyze the decarboxylation of heteroaromatic carboxylic acids.[1]
-
Prolonged Reaction Times: Even under milder conditions, extended reaction times can lead to a gradual accumulation of decomposition products.
Q3: How can I detect if my this compound is decomposing during a reaction?
A3: Decomposition can be monitored by analytical techniques such as:
-
Thin Layer Chromatography (TLC): The appearance of a new, less polar spot corresponding to the decarboxylated product (4-(Trifluoromethyl)thiazole).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The emergence of a new peak with a mass corresponding to the decarboxylated product.
-
¹H NMR Spectroscopy: The disappearance of the carboxylic acid proton signal and the appearance of a new proton signal on the thiazole ring at the 2-position.
-
Gas Evolution: In some cases, the evolution of CO₂ gas may be observable.
Q4: Is the trifluoromethyl group affecting the stability of the molecule?
A4: Yes, the trifluoromethyl group is a strong electron-withdrawing group. This electronic effect can influence the stability of the thiazole ring and the lability of the carboxylic acid group, potentially making it more susceptible to decarboxylation compared to unsubstituted thiazole-2-carboxylic acid.[4]
Troubleshooting Guide: Amide Coupling Reactions
This guide focuses on troubleshooting common issues encountered during amide coupling reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired amide | Decomposition of the starting carboxylic acid. | Use milder coupling conditions. Employ a modern coupling reagent that operates at room temperature (see Table 1). Avoid high temperatures and prolonged reaction times. |
| Inefficient activation of the carboxylic acid. | Switch to a more efficient coupling reagent such as HATU, HBTU, or TBTU. Consider the in situ formation of an acyl fluoride.[5][6] | |
| Poor nucleophilicity of the amine. | Increase the concentration of the amine (use a slight excess). Use a non-nucleophilic base like DIPEA or N-methylmorpholine to ensure the amine is in its free base form. | |
| Formation of a major byproduct corresponding to the decarboxylated starting material | The reaction conditions are too harsh (high temperature, strong base/acid). | Lower the reaction temperature. If a base is required, use a hindered, non-nucleophilic base like DIPEA. Avoid aqueous workups with strong acids or bases if possible. |
| The chosen coupling reagent requires elevated temperatures. | Select a coupling reagent that is effective at or below room temperature (see Table 1 for options). | |
| Reaction is sluggish and requires long reaction times, leading to decomposition | Steric hindrance around the carboxylic acid or the amine. | Consider converting the carboxylic acid to a more reactive intermediate, such as an acyl fluoride, in situ.[7][8][9] This can increase the rate of the reaction, allowing for shorter reaction times. |
| Low solubility of reactants. | Choose an appropriate aprotic solvent in which all reactants are fully soluble (e.g., DMF, NMP, or DCM). |
Data Presentation: Comparison of Amide Coupling Reagents
The choice of coupling reagent is critical to prevent the decomposition of this compound. The following table summarizes common coupling reagents and their typical reaction conditions, which can help in selecting a milder protocol.
Table 1: Common Amide Coupling Reagents and Typical Reaction Conditions
| Coupling Reagent | Activating Agent | Additive (Optional) | Base | Typical Solvent | Temperature (°C) |
| Carbodiimides | |||||
| EDC, DCC | - | HOBt, HOAt | DIPEA, TEA | DCM, DMF | 0 to RT |
| Uronium/Aminium Salts | |||||
| HATU | - | - | DIPEA, 2,4,6-Collidine | DMF, NMP | 0 to RT |
| HBTU, TBTU | - | HOBt | DIPEA, TEA | DMF, DCM | 0 to RT |
| Phosphonium Salts | |||||
| PyBOP, BOP | - | - | DIPEA, TEA | DMF, DCM | 0 to RT |
| Other | |||||
| SOCl₂ or (COCl)₂ | - | DMF (catalytic) | Pyridine, TEA | DCM, Toluene | 0 to RT |
| SO₂F₂ | - | - | DIPEA | MeCN | RT |
| Deoxyfluorinating Reagents (e.g., Deoxo-Fluor) | Forms acyl fluoride in situ | - | - | DCM | RT to 50 |
Data compiled from multiple sources.[10][11][12][13][14]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol utilizes a modern coupling reagent that is generally efficient at room temperature, minimizing the risk of thermal decomposition.
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Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
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Activation: Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Stirring: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
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Amine Addition: Add the desired amine (1.1-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
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Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amide Formation via in situ Acyl Fluoride Generation
This protocol is particularly useful for sterically hindered or electronically challenging substrates, as acyl fluorides are highly reactive yet can be generated under mild conditions.
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add a deoxyfluorinating agent (e.g., Deoxo-Fluor, 1.1 eq) dropwise under an inert atmosphere.
-
Acyl Fluoride Formation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the acyl fluoride by ¹⁹F NMR if possible.
-
Amine Addition: In a separate flask, dissolve the amine (1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 1.5 eq) in anhydrous DCM.
-
Coupling: Slowly add the solution of the amine and base to the freshly prepared acyl fluoride solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Mandatory Visualizations
Decomposition Pathway
Caption: The primary decomposition pathway is decarboxylation, often promoted by heat or harsh pH conditions.
General Amide Coupling Workflow
References
- 1. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. Acyl fluoride synthesis by fluorination [organic-chemistry.org]
- 9. Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 11. peptide.com [peptide.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. peptide.com [peptide.com]
Analytical Methods for Purity Assessment of 4-(Trifluoromethyl)thiazole-2-carboxylic Acid
<Technical Support Center
This technical support guide provides researchers, scientists, and drug development professionals with detailed answers to frequently asked questions and troubleshooting advice for the purity analysis of 4-(Trifluoromethyl)thiazole-2-carboxylic acid.
Section 1: General FAQs
Q1: What are the primary analytical methods for determining the purity of this compound?
A1: The most common and recommended methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) with UV detection, due to its high sensitivity and resolving power. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is essential for structural confirmation and identification of impurities. Mass Spectrometry (MS) is used for molecular weight confirmation and to identify unknown impurities by fragmentation analysis.
Q2: How do I choose the best method for my specific needs?
A2: The choice of method depends on the analytical goal.
-
For routine purity checks and quantification: HPLC-UV is the industry standard.
-
For structural confirmation and identifying major impurities: ¹H and ¹³C NMR are indispensable.
-
For identifying trace-level or unknown impurities: LC-MS is the most powerful technique.
-
For determining enantiomeric purity: A chiral HPLC method would be required, often involving pre-column derivatization.[1]
Section 2: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the cornerstone for the purity assessment of this compound. A properly developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification.
Experimental Workflow for HPLC Analysis
The following diagram illustrates a typical workflow for HPLC-based purity assessment.
Caption: General workflow for HPLC purity analysis.
Detailed Experimental Protocol: RP-HPLC-UV
This protocol provides a starting point for method development.
Objective: To determine the purity of this compound by calculating the area percent of the main peak relative to the total peak area.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Recommended Condition | Notes |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard octadecyl column is a good starting point.[2][3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase improves peak shape for acidic compounds.[4][5] |
| Mobile Phase B | Acetonitrile | HPLC grade is required. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B | A gradient elution is often necessary to separate impurities with different polarities. |
| Flow Rate | 1.0 mL/min | [2] |
| Column Temp. | 30 °C | Using a column oven improves retention time reproducibility.[6] |
| Detection | UV at 254 nm | Wavelength can be optimized based on the compound's UV spectrum. |
| Injection Vol. | 10 µL | |
| Sample Conc. | ~0.5 mg/mL in Acetonitrile:Water (50:50) | Ensure the sample is fully dissolved. |
Procedure:
-
Mobile Phase Preparation: Prepare fresh mobile phases and filter them through a 0.45 µm membrane filter. Degas the mobile phases for at least 15 minutes in an ultrasonic bath.[2]
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to the target concentration.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject a blank (diluent), followed by the sample solution.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak.
HPLC Troubleshooting Guide
Q3: My peak for the carboxylic acid is tailing. How can I fix this?
A3: Peak tailing for acidic compounds is a common issue. It is often caused by strong interactions between the acidic analyte and residual silanol groups on the silica-based column packing.
Solutions:
-
Lower Mobile Phase pH: Add an acidifier like formic acid or trifluoroacetic acid (TFA) to the aqueous mobile phase (Mobile Phase A). A pH well below the pKa of the carboxylic acid (~2-3 units lower) will suppress the ionization of the carboxyl group, reducing its interaction with silanols and improving peak shape.[4][7]
-
Use an End-capped Column: Employ a modern, high-purity, end-capped C18 column. These columns have fewer free silanol groups, minimizing secondary interactions.[8]
-
Add a Competing Base (if tailing persists): In some complex cases, adding a small amount of a competing agent like triethylamine (TEA) can help, but this is less common for acidic analytes and can suppress MS ionization if used.[2]
Caption: Troubleshooting decision tree for HPLC peak tailing.
Q4: My retention times are drifting or shifting between injections. What is the cause?
A4: Retention time instability can compromise the reliability of your results. Common causes include:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before the first injection.[6]
-
Mobile Phase Composition Changes: Prepare mobile phases fresh daily. If using an online mixer, ensure it is functioning correctly.[6] Evaporation of the organic component can also cause drift.
-
Temperature Fluctuations: Use a thermostatted column oven to maintain a consistent temperature, as temperature affects solvent viscosity and retention.[6]
-
Pump Issues or Leaks: Check for leaks in the system and ensure the pump is delivering a constant, pulse-free flow. Worn pump seals can cause fluctuations.[6]
Section 3: NMR Spectroscopy
NMR is a powerful tool for confirming the chemical structure of this compound and for identifying and quantifying impurities without the need for reference standards (qNMR).
FAQs for NMR Analysis
Q5: What information can ¹H NMR provide for purity assessment?
A5: ¹H NMR provides a "fingerprint" of the molecule. By integrating the signals, you can:
-
Confirm the presence of all expected protons.
-
Detect proton-bearing impurities.
-
Determine the relative molar ratio of the main compound to impurities if their structures are known.
-
The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift, often around 10-13 ppm, though its position can be concentration-dependent.[9][10]
Q6: Which solvent is best for NMR analysis?
A6: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice because it effectively dissolves the carboxylic acid and the acidic proton is readily observable. Deuterated chloroform (CDCl₃) can also be used, but the acidic proton may exchange with trace amounts of water, leading to a very broad or undetectable signal.
Detailed Experimental Protocol: ¹H NMR
Objective: To confirm the structure and identify organic impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Expected ¹H and ¹³C NMR Chemical Shifts:
| Nucleus | Expected Chemical Shift (ppm) | Notes |
| ¹H (Thiazole-H) | ~8.0 - 8.5 ppm | A singlet corresponding to the proton on the thiazole ring. |
| ¹H (Carboxyl-OH) | ~10 - 13 ppm (in DMSO-d₆) | Broad singlet, position is variable.[9][10] |
| ¹³C (C=O) | ~160 - 170 ppm | Carbonyl carbon of the carboxylic acid.[9] |
| ¹³C (CF₃) | ~120 - 125 ppm (quartet) | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Spectrum Acquisition: Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Analysis: Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm). Integrate all signals and assign them to the structure. Look for any unexpected signals, which may indicate the presence of impurities.
Section 4: Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the target compound and to help identify unknown impurities, often in conjunction with HPLC (LC-MS).
FAQs for MS Analysis
Q7: What ionization technique is best for this molecule?
A7: Electrospray Ionization (ESI) is the preferred method. Given the acidic nature of the molecule, it will readily deprotonate to form the [M-H]⁻ ion in negative ion mode, which is typically the most abundant and stable ion. Analysis in positive ion mode might show the [M+H]⁺ ion, but often with lower sensitivity.
Q8: How can MS/MS help in impurity identification?
A8: By selecting the [M-H]⁻ ion of an unknown impurity and subjecting it to fragmentation (MS/MS), you can obtain structural information. The fragmentation pattern can be compared to known structures or used to propose a structure for the unknown peak. For example, a common fragmentation for carboxylic acids is the loss of CO₂ (44 Da).
References
- 1. researchgate.net [researchgate.net]
- 2. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. youtube.com [youtube.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative Analysis of 4-(Trifluoromethyl)thiazole-2-carboxylic Acid Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 4-(Trifluoromethyl)thiazole-2-carboxylic acid derivatives. The information presented herein is compiled from recent studies and aims to facilitate the understanding of how structural modifications to this chemical scaffold influence its biological activity. This document includes quantitative data from anticancer, fungicidal, and insecticidal assays, detailed experimental protocols, and visualizations of experimental workflows and key SAR findings.
Quantitative Biological Activity Data
The biological activities of several 4-(Trifluoromethyl)thiazole-2-carboxamide derivatives have been evaluated against various cancer cell lines and agricultural pests. The following tables summarize the quantitative data from these studies, providing a clear comparison of the compounds' performance.
Anticancer Activity of 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxamide Derivatives
A series of novel 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide derivatives were synthesized and evaluated for their in vitro anticancer activity against human lung (A-549), liver (Bel-7402), and colon (HCT-8) cancer cell lines. The percentage of growth inhibition at a concentration of 50 µg/mL is presented in Table 1.
| Compound ID | R (Substitution on Phenyl Ring) | A-549 (% Inhibition) | Bel-7402 (% Inhibition) | HCT-8 (% Inhibition) |
| 1a | 2-Cl | 48 | 35 | 41 |
| 1b | 4-Cl | 32 | 28 | 35 |
| 1c | 2-F | 41 | 30 | 38 |
| 1d | 4-F | 29 | 25 | 31 |
| 1e | 2-CH₃ | 38 | 27 | 33 |
| 1f | 4-CH₃ | 25 | 21 | 28 |
Data is based on a study evaluating novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives for their anticancer activity.[1]
Fungicidal and Insecticidal Activity of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxamide Derivatives
Several 2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide derivatives were screened for their fungicidal activity against Phytophthora infestans (tomato late blight) and insecticidal activity against Empoasca fabae (potato leafhopper). The percentage of control at a given concentration is summarized in Table 2.
| Compound ID | R (Amide Substitution) | Fungicidal Activity (% Control @ 375 g ai/ha) | Insecticidal Activity (% Control @ 600 g ai/ha) |
| 2a | H | 90 | Not Reported |
| 2b | Phenyl | 65 | 40 |
| 2c | 4-Cl-Phenyl | 78 | 60 |
| 2d | 2,4-diCl-Phenyl | 85 | 80 |
| 2e | 4-CF₃-Phenyl | 75 | 70 |
| 2f | 2-F, 6-Cl-Phenyl | Not Reported | 100 |
Data is based on a study evaluating novel 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives for their fungicidal and insecticidal activities.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of 4-(Trifluoromethyl)thiazole-2-carboxamide Derivatives
The general synthetic route for the preparation of the title compounds involves a multi-step process, which is outlined in the workflow diagram below. The key steps typically include the Hantzsch thiazole synthesis to form the core thiazole ring, followed by amidation of the carboxylic acid at the 2-position.
In Vitro Anticancer Activity (MTT Assay)
The in vitro cytotoxicity of the synthesized compounds against the cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4][5][6][7]
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells were then treated with the test compounds at a concentration of 50 µg/mL for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition was calculated using the following formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of control cells)] × 100
In Vivo Fungicidal Assay (Tomato Late Blight)
The fungicidal activity of the compounds was evaluated on tomato plants infected with Phytophthora infestans.
Protocol:
-
Plant Preparation: Tomato seedlings at the 2-3 leaf stage were used for the assay.
-
Compound Application: The test compounds were formulated as an emulsifiable concentrate and sprayed onto the tomato plants at a concentration of 375 g active ingredient (ai) per hectare.
-
Inoculation: After 24 hours, the treated plants were inoculated with a zoospore suspension of P. infestans.
-
Incubation: The inoculated plants were maintained in a greenhouse at 20-22 °C with high humidity for 5-7 days.
-
Evaluation: The disease severity was assessed by estimating the percentage of leaf area covered by lesions compared to the untreated control plants. The percentage of control was calculated.
Visualizations
The following diagrams illustrate the experimental workflow and the key structure-activity relationships identified for the this compound derivatives.
Caption: Experimental workflow from synthesis to SAR analysis.
Caption: Key structure-activity relationship trends observed.
References
A Comparative Analysis of 4-(Trifluoromethyl)thiazole-2-carboxylic acid and its Non-fluorinated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical and potential biological properties of 4-(Trifluoromethyl)thiazole-2-carboxylic acid and its non-fluorinated counterpart, thiazole-2-carboxylic acid. The introduction of a trifluoromethyl group, a common strategy in medicinal chemistry, can significantly alter a molecule's characteristics, influencing its acidity, lipophilicity, metabolic stability, and biological activity. This document summarizes available data, provides general experimental protocols for key comparative assessments, and visualizes the logical workflow for such a comparison.
Physicochemical Properties: A Quantitative Comparison
The strategic placement of a trifluoromethyl group on the thiazole ring is predicted to have a notable impact on the molecule's acidity (pKa) and lipophilicity (logP). These parameters are critical in drug design as they influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound | Thiazole-2-carboxylic acid |
| Molecular Formula | C₅H₂F₃NO₂S | C₄H₃NO₂S |
| Molecular Weight | 197.14 g/mol | 129.14 g/mol [1] |
| pKa (Predicted) | 2.49 ± 0.10 | 2.95 ± 0.10[1] |
| logP (Predicted) | 1.86 | Not available |
| Melting Point | Not available | 91.6-93°C[1] |
| Solubility | Not available | Slightly soluble in water[1] |
Note: The pKa and logP values for this compound and the pKa for thiazole-2-carboxylic acid are predicted values and should be confirmed by experimental determination.
The lower predicted pKa of the fluorinated analog suggests it is a stronger acid. This is consistent with the strong electron-withdrawing inductive effect of the trifluoromethyl group, which stabilizes the carboxylate anion formed upon deprotonation.
Experimental Protocols
Detailed experimental procedures are crucial for obtaining reliable comparative data. Below are general protocols for determining key physicochemical and biological properties.
pKa Determination by Potentiometric Titration
This method involves titrating a solution of the compound with a standardized base and monitoring the pH.
Protocol:
-
Sample Preparation: Prepare a solution of the thiazole carboxylic acid derivative (e.g., 0.01 M) in a suitable solvent system, often a mixture of water and an organic co-solvent like methanol or dioxane to ensure solubility.
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).
-
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
logP Determination by Shake-Flask Method
This classic method measures the partitioning of a compound between n-octanol and water.
Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water (buffered to a specific pH, e.g., 7.4) with n-octanol.
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Mix equal volumes of the n-octanol and buffered water phases in a flask and shake vigorously to allow for partitioning of the compound between the two immiscible layers.
-
Phase Separation: Allow the mixture to stand until the two phases have completely separated.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Protocol:
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (or other metabolic enzyme sources), a NADPH-regenerating system, and a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Compound Addition: Add the test compound to the incubation mixture at a known initial concentration.
-
Incubation: Incubate the mixture at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction in the aliquots by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Analyze the concentration of the parent compound remaining in each aliquot by LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The in vitro half-life (t½) and intrinsic clearance can be calculated from the slope of the resulting line.
Receptor Binding Assay (Competitive)
This assay measures the affinity of a compound for a specific receptor by competing with a labeled ligand.
Protocol:
-
Assay Components: Prepare a mixture containing the receptor preparation (e.g., cell membranes expressing the target receptor), a known concentration of a radiolabeled or fluorescently labeled ligand that binds to the receptor, and a buffer.
-
Competition: Add varying concentrations of the unlabeled test compound to the assay mixture.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound ligand from the free ligand. This is often achieved by rapid filtration through a filter mat that traps the cell membranes.
-
Detection: Quantify the amount of labeled ligand bound to the receptor in the presence of the test compound.
-
Data Analysis: Plot the percentage of labeled ligand binding against the concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand) can be determined from this curve, which is related to the binding affinity (Ki) of the test compound.
Synthesis and Biological Activity Considerations
Synthesis: Both this compound and thiazole-2-carboxylic acid can be synthesized via the Hantzsch thiazole synthesis. This method typically involves the condensation of an α-halocarbonyl compound with a thioamide. For the fluorinated analog, a key starting material would be a trifluoromethyl-substituted α-haloketone. The carboxylic acid functionality can be introduced either as part of the initial building blocks or by subsequent modification of the thiazole ring.
Biological Activity: The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The introduction of a trifluoromethyl group can modulate these activities by altering the compound's electronic properties, lipophilicity, and metabolic stability. For instance, the increased acidity of the fluorinated analog could influence its interaction with biological targets. Structure-activity relationship (SAR) studies of thiazole derivatives often explore how different substituents on the ring affect their potency and selectivity.
Visualizing the Comparison Workflow
The following diagram illustrates a logical workflow for the comparative analysis of fluorinated and non-fluorinated analogs.
References
A Comparative Guide to the Bioisosteric Replacement of 4-(Trifluoromethyl)thiazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of a carboxylic acid group with a bioisostere is a cornerstone of modern medicinal chemistry. This approach aims to mitigate the inherent liabilities of carboxylic acids, such as poor membrane permeability, rapid metabolism, and potential for toxicity, while retaining or enhancing biological activity. This guide provides a comparative analysis of potential bioisosteric replacements for the carboxylic acid moiety in 4-(trifluoromethyl)thiazole-2-carboxylic acid, a scaffold of interest in drug discovery. Due to the limited availability of direct comparative data for this specific molecule, this guide leverages experimental data from analogous heterocyclic systems to provide a predictive comparison of key physicochemical and pharmacological properties.
Overview of Bioisosteric Strategy
The core principle of bioisosterism lies in substituting a functional group with another that possesses similar steric and electronic characteristics, leading to comparable biological activity. For carboxylic acids, common bioisosteres are typically acidic and can participate in similar intermolecular interactions, such as hydrogen bonding and ionic interactions, with biological targets.
Parent [label="{Parent Compound|4-(Trifluoromethyl)thiazole-\n2-carboxylic acid}"]; Replacement [label="{Bioisosteric Replacement}"]; Analogs [label="{Bioisosteric Analogs|Improved Properties:\l- Potency\l- Selectivity\l- Permeability\l- Metabolic Stability\l}"];
Parent -> Replacement [label="Modification"]; Replacement -> Analogs [label="Leads to"]; }
Figure 1: General strategy for bioisosteric replacement.
Comparative Analysis of Carboxylic Acid Bioisosteres
The following sections detail the most promising bioisosteric replacements for the carboxylic acid group of this compound: tetrazoles, N-acyl sulfonamides, and hydroxamic acids.
Physicochemical Properties
The choice of a bioisostere is often dictated by its influence on key physicochemical parameters like acidity (pKa), lipophilicity (logP/logD), and membrane permeability. The following table summarizes the predicted and experimentally derived properties for the parent carboxylic acid and its potential bioisosteric analogs, based on data from similar heterocyclic scaffolds.
| Functional Group | Representative Structure | pKa Range | logP/logD Range | General Impact on Permeability |
| Carboxylic Acid | 4-(CF3)-Thiazole-2-COOH | 3-5 | Low | Low |
| 5-Tetrazole | 4-(CF3)-Thiazole-2-(5-tetrazole) | 4.5-5.5 | Moderate | Variable, potential for efflux |
| N-Acyl Sulfonamide | 4-(CF3)-Thiazole-2-CO-NH-SO2R | 3-5 | High | Generally Improved |
| Hydroxamic Acid | 4-(CF3)-Thiazole-2-CO-NHOH | 8-10 | Moderate | Improved |
Table 1: Comparison of predicted physicochemical properties of bioisosteres for this compound. Data is extrapolated from analogous heterocyclic systems.
Biological Activity and Pharmacokinetics
While direct biological data for bioisosteres of this compound is not available, general trends observed in medicinal chemistry campaigns can be informative.
| Bioisostere | Potential Advantages | Potential Disadvantages |
| 5-Tetrazole | - Resistant to metabolic degradation.[1] - Mimics the charge and hydrogen bonding of a carboxylate. | - Can be subject to efflux by transporters like P-glycoprotein.[2] - Synthesis can involve hazardous reagents. |
| N-Acyl Sulfonamide | - Increased lipophilicity can enhance cell permeability.[3][4] - Generally metabolically stable. | - Higher acidity compared to other bioisosteres may still limit permeability. |
| Hydroxamic Acid | - Can act as a metal chelator, which may be beneficial for certain targets (e.g., metalloenzymes).[5][6] - Improved membrane permeability compared to carboxylic acids. | - Potential for metabolic liabilities and associated toxicities. |
Table 2: General biological and pharmacokinetic considerations for selected bioisosteres.
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and evaluation of novel chemical entities. Below are representative protocols for the synthesis of the parent carboxylic acid and its potential bioisosteres.
Synthesis of this compound
The synthesis of the parent compound can be achieved through a multi-step sequence, often starting from commercially available materials.
Start [label="Starting Materials"]; Step1 [label="Hantzsch Thiazole Synthesis", fillcolor="#EA4335"]; Step2 [label="Ester Hydrolysis", fillcolor="#FBBC05"]; Product [label="4-(Trifluoromethyl)thiazole-\n2-carboxylic Acid", fillcolor="#34A853"];
Start -> Step1; Step1 -> Step2; Step2 -> Product; }
Figure 2: General synthetic workflow for the parent carboxylic acid.
Protocol:
-
Hantzsch Thiazole Synthesis: A common route involves the condensation of a thioamide with an α-haloketone. For the target scaffold, reacting thioformamide with 3-bromo-1,1,1-trifluoroacetone would yield the ethyl ester of the target carboxylic acid.
-
Ester Hydrolysis: The resulting ester is then hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide in a mixture of water and an organic solvent like ethanol), followed by acidification to yield the final carboxylic acid.[7][8]
Synthesis of Bioisosteric Analogs
1. 5-Tetrazole Analog:
-
From Nitrile: The carboxylic acid can be converted to the corresponding nitrile via the primary amide. The nitrile is then treated with sodium azide and a Lewis acid (e.g., zinc chloride) or an ammonium salt (e.g., triethylammonium chloride) in a suitable solvent like toluene or DMF to form the tetrazole ring.[9]
2. N-Acyl Sulfonamide Analog:
-
Coupling Reaction: The parent carboxylic acid is activated (e.g., using a coupling reagent like HATU or by conversion to the acid chloride) and then reacted with a desired sulfonamide in the presence of a base (e.g., DIPEA) in an aprotic solvent like DMF or DCM.[10]
3. Hydroxamic Acid Analog:
-
Hydroxylamine Coupling: Similar to the N-acyl sulfonamide synthesis, the activated carboxylic acid is reacted with hydroxylamine or a protected hydroxylamine derivative, followed by deprotection if necessary.[11][12]
In Vitro Assay Protocols
To compare the performance of the bioisosteric analogs, a panel of in vitro assays is essential.
1. pKa Determination:
-
Method: Potentiometric titration or UV-metric titration are standard methods. The compound is dissolved in a methanol/water mixture and titrated with a standardized solution of NaOH.
2. Lipophilicity (logD) Measurement:
-
Method: The shake-flask method using n-octanol and a buffered aqueous solution at a physiological pH (e.g., 7.4) is the gold standard. The concentration of the compound in each phase is determined by UV-Vis spectroscopy or LC-MS.
3. Membrane Permeability Assessment:
-
Method: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability. A solution of the compound is placed in a donor well, and its diffusion across an artificial membrane into an acceptor well is measured over time. Caco-2 cell permeability assays can provide additional information on active transport mechanisms.[2]
Conclusion
The bioisosteric replacement of the carboxylic acid in this compound with groups such as 5-tetrazoles, N-acyl sulfonamides, or hydroxamic acids presents a viable strategy to modulate its physicochemical and pharmacokinetic properties. While tetrazoles offer metabolic stability, they may be susceptible to efflux. N-acyl sulfonamides can enhance lipophilicity and permeability, and hydroxamic acids may introduce beneficial metal-chelating properties. The choice of the optimal bioisostere will be highly dependent on the specific biological target and the desired property improvements. The experimental protocols provided herein offer a starting point for the synthesis and evaluation of these promising analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrazole compounds: the effect of structure and pH on Caco-2 cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure property relationships of N-acylsulfonamides and related bioisosteres [escholarship.org]
- 4. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. researchgate.net [researchgate.net]
- 7. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 8. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7 [chemicalbook.com]
- 9. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 10. Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Impact of Fluorination on the Antimicrobial Efficacy of Thiazole Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of fluorinated versus non-fluorinated thiazole compounds, supported by experimental data. The strategic incorporation of fluorine atoms into the thiazole scaffold has emerged as a key strategy in medicinal chemistry to enhance antimicrobial potency.
The thiazole ring is a fundamental heterocyclic motif present in a wide array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and antiviral properties. A common approach to amplify the therapeutic efficacy of these compounds is the introduction of fluorine atoms. Fluorine's high electronegativity, small atomic size, and ability to form strong carbon-fluorine bonds can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to target enzymes. This guide synthesizes available data to compare the antimicrobial efficacy of fluorinated and non-fluorinated thiazole analogues.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for representative fluorinated and non-fluorinated thiazole and benzothiazole derivatives against various bacterial and fungal strains.
It is important to note that direct comparisons of MIC values across different studies should be made with caution, as experimental conditions can vary. However, studies that directly compare a fluorinated compound with its non-fluorinated parent provide the most compelling evidence of the impact of fluorination.
| Compound Type | Compound | Organism | MIC (µg/mL) | Reference |
| Non-Fluorinated Benzimidazole | 2-phenyl-1H-benzimidazole | Bacillus subtilis | 62.5 | [1] |
| Staphylococcus aureus | 125 | [1] | ||
| Escherichia coli | 250 | [1] | ||
| Pseudomonas aeruginosa | 250 | [1] | ||
| Candida albicans | 125 | [1] | ||
| Candida parapsilosis | 125 | [1] | ||
| Fluorinated Benzimidazole | 2-(m-fluorophenyl)-1H-benzimidazole | Bacillus subtilis | 7.81 | [1] |
| Staphylococcus aureus | 31.25 | [1] | ||
| Escherichia coli | 31.25 | [1] | ||
| Pseudomonas aeruginosa | 62.5 | [1] | ||
| Candida albicans | 62.5 | [1] | ||
| Candida parapsilosis | 31.25 | [1] | ||
| Fluorinated Benzimidazole | 5-methyl-2-(m-fluorophenyl)-1H-benzimidazole | Bacillus subtilis | 7.81 | [1] |
| Staphylococcus aureus | 15.62 | [1] | ||
| Escherichia coli | 31.25 | [1] | ||
| Pseudomonas aeruginosa | 31.25 | [1] | ||
| Candida albicans | 31.25 | [1] | ||
| Candida parapsilosis | 15.62 | [1] |
Table 1: Comparative MIC values of non-fluorinated and fluorinated benzimidazole derivatives.
| Compound Type | Compound | Organism | MIC (µg/mL) | Reference |
| Non-Fluorinated Thiazole | 2-Amino-4-phenyl-1,3-thiazole derivative | Staphylococcus aureus | >100 | [2] |
| Bacillus pumilus | >100 | [2] | ||
| Bacillus subtilis | >100 | [2] | ||
| Escherichia coli | >100 | [2] | ||
| Pseudomonas aeruginosa | >100 | [2] | ||
| Candida albicans | >100 | [2] | ||
| Fluorinated Thiazole | 2-(4-Fluorophenyl)-thiazole derivative | Staphylococcus aureus | 12.5 | [3] |
| Escherichia coli | 12.5 | [3] | ||
| Pseudomonas aeruginosa | 12.5 | [3] | ||
| Candida albicans | 25 | [3] | ||
| Aspergillus niger | 25 | [3] | ||
| Aspergillus clavatus | 25 | [3] | ||
| Fluorinated Bisthiazole | Bisthiazole with 4-fluoro substitution | Plasmodium falciparum (IC50) | 0.23 | [4] |
Table 2: MIC and IC50 values of representative non-fluorinated and fluorinated thiazole derivatives from various studies.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method crucial for assessing the antimicrobial efficacy of compounds. The following is a generalized protocol based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.
1. Preparation of Stock Solution:
-
The test compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
2. Serial Dilution:
-
The stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate to achieve a range of concentrations.
3. Inoculum Preparation:
-
A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL for bacteria. The suspension is then further diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in each well.
4. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
The plate is incubated at an appropriate temperature (typically 35-37°C for bacteria and 35°C for fungi) for a specified period (usually 18-24 hours for bacteria and 24-48 hours for fungi).
5. MIC Determination:
-
Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure absorbance.
Controls:
-
Growth Control: A well containing only the growth medium and the microorganism to ensure the viability of the organism.
-
Sterility Control: A well containing only the growth medium to check for contamination.
-
Solvent Control: A well containing the highest concentration of the solvent used to dissolve the compound to ensure it does not inhibit microbial growth.
Visualizing the Impact of Fluorination
The enhanced antimicrobial activity of fluorinated thiazoles can be attributed to several factors, including altered electronic properties, increased membrane permeability, and improved binding to target enzymes. The following diagram illustrates a hypothetical signaling pathway that could be inhibited by these compounds, leading to microbial cell death.
Caption: Hypothetical mechanism of action for thiazole compounds and the enhancing effects of fluorination.
The following diagram illustrates a generalized workflow for the synthesis and antimicrobial evaluation of thiazole compounds.
References
In Vitro Efficacy of Novel 4-(Trifluoromethyl)thiazole-2-carboxylic Acid Derivatives: A Comparative Analysis
For Immediate Release
Researchers in the field of medicinal chemistry and drug discovery now have access to a comprehensive comparison of novel compounds derived from 4-(Trifluoromethyl)thiazole-2-carboxylic acid. This guide details the in vitro biological activities of these derivatives, offering a side-by-side analysis of their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The following data and protocols have been compiled from recent peer-reviewed studies to facilitate further research and development.
Comparative Analysis of Biological Activity
The in vitro efficacy of various 4-(Trifluoromethyl)thiazole-2-carboxamide derivatives has been evaluated across several biological assays. The data presented below summarizes the anticancer and antifungal activities of selected compounds, providing a clear comparison of their potency.
Anticancer Activity
A series of novel 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide derivatives were synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[1] The percentage of growth inhibition was determined using the MTT assay.
| Compound ID | Structure | A-549 (Lung Cancer) % Inhibition @ 10 µg/mL | Bel7402 (Liver Cancer) % Inhibition @ 10 µg/mL | HCT-8 (Colon Cancer) % Inhibition @ 10 µg/mL |
| 8c | N-(4-chloro-2-methylphenyl)-2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide | 48% | Not Reported | Not Reported |
| 8a | N-(4-chloro-2-methylphenyl)-2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide | Moderate Activity | Moderate Activity | Moderate Activity |
| 8f | 2-(2-Chlorophenyl)-N-(2,4,6-trichlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide | Moderate Activity | Moderate Activity | Moderate Activity |
| 8g | N-(2-bromo-4,6-dichlorophenyl)-2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide | Moderate Activity | Moderate Activity | Moderate Activity |
Note: "Moderate Activity" indicates that the compounds displayed some level of anticancer activity, though specific percentages were not provided in the source material.[1]
Fungicidal and Insecticidal Activity
In a separate study, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide derivatives were assessed for their fungicidal and insecticidal properties.[2]
| Compound ID | Biological Activity | Efficacy |
| 1 | Fungicidal (Tomato Late Blight) | 90% control @ 375g ai/ha |
| 2F | Insecticidal (Potato Leafhopper) | 80% control @ 600g ai/ha |
| 2H | Insecticidal (Potato Leafhopper) | 100% control @ 600g ai/ha |
Experimental Protocols
The following methodologies are representative of the key experiments cited in the evaluation of these this compound derivatives.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Human cancer cell lines (e.g., A-549, Bel7402, HCT-8) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[3]
-
Compound Treatment: The synthesized compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a further 48-72 hours to allow the compounds to exert their effects.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell growth inhibition is calculated relative to the control.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in the evaluation and potential mechanism of action of these compounds, the following diagrams are provided.
Caption: Workflow for in vitro anticancer activity screening using the MTT assay.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for a thiazole-based anticancer agent.
References
Comparative study of different synthesis routes for 4-(Trifluoromethyl)thiazole-2-carboxylic acid
For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of novel heterocyclic compounds is a critical endeavor. 4-(Trifluoromethyl)thiazole-2-carboxylic acid is a valuable building block in the synthesis of various biologically active molecules. This guide provides a comparative analysis of two primary synthetic routes for this compound, based on the well-established Hantzsch thiazole synthesis. The comparison focuses on a classical multi-step approach versus a more streamlined one-pot methodology, evaluating them on parameters such as yield, reaction conditions, and operational complexity.
Comparative Analysis of Synthesis Routes
The synthesis of this compound and its derivatives often commences from ethyl trifluoroacetoacetate. The core of the synthesis involves the formation of an α-haloketone intermediate, followed by cyclization with a thioamide and subsequent hydrolysis of the resulting ester. The two routes compared here differ primarily in their approach to the sequence of these reactions.
| Parameter | Route 1: Classical Multi-Step Synthesis | Route 2: One-Pot Synthesis |
| Starting Material | Ethyl trifluoroacetoacetate | Ethyl trifluoroacetoacetate |
| Key Reagents | Sulfuryl chloride, Thioacetamide, Sodium hydroxide | Sulfuryl chloride, Thioacetamide, Sodium hydroxide |
| Intermediate Isolation | Yes, 2-chloro-3-oxo-4,4,4-trifluorobutanoate is isolated | No, intermediates are not isolated |
| Overall Yield | Reported up to 93.5% for similar compounds[1] | Generally high, comparable to multi-step routes[1] |
| Reaction Time | Longer due to multiple steps and work-ups | Shorter due to continuous process |
| Operational Complexity | Higher, requires multiple reaction setups and purifications | Lower, simplified workflow |
| Scalability | Well-established for large-scale production | Potentially more efficient for large-scale production |
Experimental Protocols
Route 1: Classical Multi-Step Synthesis
This route involves the initial chlorination of ethyl trifluoroacetoacetate, followed by isolation of the α-chloro-β-ketoester intermediate. This intermediate is then reacted with thioacetamide to form the thiazole ring, and a final hydrolysis step yields the desired carboxylic acid.
Step 1: Synthesis of Ethyl 2-chloro-3-oxo-4,4,4-trifluorobutanoate
-
To a solution of ethyl trifluoroacetoacetate (1 equivalent) in a suitable solvent such as dichloromethane, add sulfuryl chloride (1.1 equivalents) dropwise at 0-5 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, wash the reaction mixture with water and a saturated solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-chloro-3-oxo-4,4,4-trifluorobutanoate, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 4-(Trifluoromethyl)thiazole-2-carboxylate
-
Dissolve the crude ethyl 2-chloro-3-oxo-4,4,4-trifluorobutanoate (1 equivalent) in ethanol.
-
Add thioacetamide (1 equivalent) to the solution and reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure, and purify the residue by column chromatography to yield ethyl 4-(trifluoromethyl)thiazole-2-carboxylate.
Step 3: Hydrolysis to this compound
-
Dissolve the purified ethyl 4-(trifluoromethyl)thiazole-2-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide (2 equivalents) and stir the mixture at room temperature for 2-4 hours.
-
After the hydrolysis is complete (monitored by TLC), acidify the reaction mixture with dilute hydrochloric acid to a pH of 2-3.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.
Route 2: One-Pot Synthesis
This streamlined approach combines the chlorination, cyclization, and hydrolysis steps into a single reaction vessel, avoiding the need for isolation of intermediates.[1]
-
In a reaction vessel, add ethyl trifluoroacetoacetate (1 equivalent) and absolute ethanol.
-
Introduce sulfuryl chloride (1.1 equivalents) and stir the mixture.
-
After the chlorination is complete, add thioacetamide (1 equivalent) to the reaction mixture and heat to reflux for 12 hours.[1]
-
Following the cyclization, add a 15% aqueous solution of sodium hydroxide (2.5 equivalents) and continue to reflux for an additional 2 hours.[1]
-
Cool the reaction mixture to room temperature and recover the ethanol by distillation under reduced pressure.
-
Dilute the residue with water and acidify with concentrated hydrochloric acid to a pH of 1.
-
The resulting precipitate of this compound is collected by filtration, washed with water, and dried.[1]
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the two synthetic routes.
References
A Comparative Guide to Biological Target Identification for Bioactive Trifluoromethylthiazoles
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethylthiazole scaffold is a privileged structure in medicinal chemistry, valued for its metabolic stability and unique electronic properties which can enhance binding affinity and cell permeability. Identifying the specific biological targets of novel trifluoromethylthiazole-containing compounds is a critical step in drug discovery. This guide provides a comparative overview of target identification strategies and inhibitory profiles, using Fatty Acid Amide Hydrolase (FAAH) and FMS-like Tyrosine Kinase 3 (FLT3) as key examples of druggable targets. While the compounds compared herein are established inhibitors, they serve as benchmarks for the evaluation of new trifluoromethylthiazole-based analogues.
Case Study 1: Fatty Acid Amide Hydrolase (FAAH) Inhibition
FAAH is a serine hydrolase that terminates the signaling of the endocannabinoid anandamide. Its inhibition is a therapeutic strategy for pain, anxiety, and inflammatory disorders.[1][2][3]
Comparative Inhibitor Performance
The following table summarizes the in vitro potency of several known FAAH inhibitors, providing a benchmark for evaluating novel compounds.
| Compound | Scaffold Type | Target Species | IC50 (nM) | Assay Type |
| JNJ-42165279 | Aryl Piperazinyl Urea | Human | 70 | Recombinant Enzyme Assay[4] |
| Rat | 313 | Recombinant Enzyme Assay[4] | ||
| URB597 | Biphenyl Carbamate | Rat | 4.6 | Enzyme Assay[5] |
| PF-04457845 | Piperidine Urea | Human | 7.2 | Recombinant Enzyme Assay |
| Rat | 7.4 | Recombinant Enzyme Assay | ||
| BIA 10-2474 | Imidazole | Rat Brain | 50-70 mg/kg | In vivo[6] |
Signaling Pathway of FAAH
Inhibition of FAAH prevents the breakdown of the endocannabinoid anandamide (AEA).[7] This leads to increased AEA levels, which then acts on cannabinoid receptors (CB1 and CB2) to modulate neurotransmission and reduce inflammation.[2][7] This can impact downstream pathways such as NF-κB.[8]
References
- 1. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 2. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAAH (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. BIA 10-2474 - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Trifluoromethylthiazoles: A Head-to-Head Comparison with Existing Drugs in Preclinical Models
For Immediate Release
A comprehensive review of preclinical data reveals that novel trifluoromethylthiazole derivatives are demonstrating promising efficacy and safety profiles when compared head-to-head with established drugs in various therapeutic areas, including inflammation and oncology. These findings, gathered from multiple independent studies, suggest that the incorporation of a trifluoromethyl group into the thiazole scaffold can significantly enhance therapeutic potential.
This guide provides a detailed comparison of trifluoromethylthiazoles with existing drugs, supported by experimental data, detailed protocols, and visualizations of their mechanisms of action.
Anti-inflammatory Activity: A Safer Alternative to NSAIDs?
A notable example is a 4-trifluoromethyl analogue of celecoxib, referred to as TFM-C. In a direct comparison with the widely used nonsteroidal anti-inflammatory drug (NSAID) celecoxib, TFM-C exhibited superior anti-inflammatory effects in a mouse model of collagen-induced arthritis (CIA).
Key Findings:
-
Superior Efficacy: TFM-C was more effective at reducing the severity of arthritis in the CIA model compared to celecoxib.[1][2]
-
Enhanced Cytokine Inhibition: TFM-C demonstrated a greater ability to suppress the production of inflammatory cytokines by macrophages.[1][2]
-
Improved Safety Profile: TFM-C displayed a 205-fold lower inhibitory activity against cyclooxygenase-2 (COX-2) compared to celecoxib.[1][2] This suggests a potentially lower risk of the cardiovascular side effects associated with selective COX-2 inhibitors.
Table 1: Efficacy of TFM-C vs. Celecoxib in a Mouse Model of Arthritis
| Parameter | TFM-C | Celecoxib |
| Arthritis Severity Score | Significantly lower than celecoxib | Standard |
| Inhibition of Macrophage Cytokine Production | More potent inhibition | Standard |
| COX-2 Inhibitory Activity (IC50) | 205-fold higher (less potent) | Standard |
Mechanism of Action: A COX-2 Independent Pathway
The reduced COX-2 inhibitory activity of TFM-C points towards a mechanism of action that is distinct from traditional NSAIDs. Research suggests that TFM-C's anti-inflammatory effects are mediated through a COX-2-independent pathway involving the inhibition of IL-12 family cytokine secretion.[1][2]
Caption: COX-2 Independent Pathway of TFM-C.
Anticancer Activity: Promising Cytotoxicity against Tumor Cells
In the realm of oncology, novel 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have shown significant in vitro anticancer activity. Several of these compounds were selected for the National Cancer Institute's (NCI-60) screening program, with one derivative, 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3b) , emerging as a particularly active agent.[3]
Another series of thiazole derivatives has been investigated as dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin), key proteins in a signaling pathway often dysregulated in cancer.
Table 2: In Vitro Anticancer Activity of Trifluoromethylthiazole Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference Drug | Reference Value (µM) |
| Compound 3b | Leukemia (CCRF-CEM) | GI50 | 2.19 | - | - |
| Melanoma (SK-MEL-28) | GI50 | 2.24 | - | - | |
| Renal (UO-31) | GI50 | 0.17 | - | - | |
| Thiazole Derivative 3b | PI3Kα | IC50 | 0.086 | Alpelisib | Similar |
| mTOR | IC50 | 0.221 | Dactolisib | Weaker |
GI50: Concentration causing 50% growth inhibition. IC50: Concentration causing 50% inhibition of enzyme activity.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
The anticancer activity of certain trifluoromethylthiazole derivatives is attributed to their ability to inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its inhibition can lead to apoptosis (programmed cell death) in cancer cells.
Caption: PI3K/Akt/mTOR Pathway Inhibition.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis.
-
Induction: DBA1/J mice are immunized with bovine type II collagen emulsified in Complete Freund's Adjuvant. A booster injection is given 21 days later.[1][2]
-
Treatment: Mice receive intraperitoneal injections of TFM-C (10 µg/g) or celecoxib (10 µg/g) every other day, starting from day 21 after the initial immunization.[1]
-
Assessment: The severity of arthritis is clinically scored based on paw swelling and inflammation. Histopathological analysis of the joints is also performed.
In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the trifluoromethylthiazole derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The GI50 values are then calculated.
Experimental Workflow: In Vivo Anticancer Efficacy Study
Caption: In Vivo Anticancer Efficacy Workflow.
Conclusion
The preclinical data strongly suggest that trifluoromethylthiazoles represent a promising class of therapeutic agents. Their enhanced efficacy and, in some cases, improved safety profiles compared to existing drugs warrant further investigation. The unique mechanisms of action, such as the COX-2 independent pathway in inflammation and dual PI3K/mTOR inhibition in cancer, highlight their potential to address unmet medical needs. Further studies, including comprehensive pharmacokinetic and in vivo toxicology assessments, are crucial next steps in the development of these promising compounds.
References
- 1. A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Metabolic Stability of 4-(Trifluoromethyl)thiazole-2-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success. This guide provides a comparative assessment of the metabolic stability of 4-(Trifluoromethyl)thiazole-2-carboxylic acid and its derivatives. By understanding the metabolic liabilities of the core scaffold, researchers can design novel compounds with improved drug-like properties. This document outlines potential metabolic pathways, compares the parent compound to bioisosteric replacements, and provides detailed experimental protocols for in vitro stability assessment.
Introduction to Metabolic Stability
Metabolic stability, often expressed as in vitro half-life (t½) and intrinsic clearance (CLint), is a measure of how susceptible a compound is to metabolism by drug-metabolizing enzymes.[1] Compounds with low metabolic stability are rapidly cleared from the body, leading to short duration of action and poor oral bioavailability. Key enzyme systems responsible for drug metabolism include the cytochrome P450 (CYP) superfamily (Phase I metabolism) and conjugating enzymes like UDP-glucuronosyltransferases (UGTs) (Phase II metabolism).[2]
The core structure of this compound possesses features that are known to influence metabolic stability:
-
Trifluoromethyl (CF3) Group: The carbon-fluorine bond is exceptionally strong, making the CF3 group generally resistant to oxidative metabolism.[3][4] This moiety is often incorporated into drug candidates to block metabolic hotspots and enhance stability.[5][6]
-
Thiazole Ring: While generally stable, the thiazole ring can be a site of metabolism, potentially through oxidation and ring-opening pathways.[7]
-
Carboxylic Acid Group: Carboxylic acids are known to be susceptible to Phase II conjugation, particularly glucuronidation, which can lead to rapid clearance.[8] They can also be replaced with bioisosteres to improve metabolic stability and other pharmacokinetic properties.[9][10][11][12]
Comparative Metabolic Stability Assessment
Table 1: Predicted Metabolic Stability of this compound and its Bioisosteric Analogs
| Compound/Derivative | Key Structural Feature | Predicted Primary Metabolic Pathway(s) | Expected In Vitro Half-life (t½) | Expected Intrinsic Clearance (CLint) | Rationale |
| Parent Compound | Carboxylic Acid | Glucuronidation of the carboxylic acid; potential oxidation of the thiazole ring. | Low to Moderate | Moderate to High | The carboxylic acid is a known site for rapid Phase II conjugation.[8] |
| Tetrazole Analog | 1H-Tetrazole | More resistant to glucuronidation compared to carboxylic acid. Thiazole ring oxidation remains possible. | Moderate to High | Low to Moderate | Tetrazoles are common bioisosteres for carboxylic acids that often enhance metabolic stability.[8] |
| Acylsulfonamide Analog | Acylsulfonamide | Generally more metabolically stable than carboxylic acids. Thiazole ring oxidation remains a possibility. | Moderate to High | Low to Moderate | Acylsulfonamides are another class of carboxylic acid bioisosteres known to improve metabolic profiles. |
| Ester Prodrug | Ethyl Ester | Hydrolysis by esterases to the parent carboxylic acid, followed by its metabolism. | Low | High | Esters are often rapidly hydrolyzed in plasma and liver to the active acid form. |
Experimental Protocols for Assessing Metabolic Stability
To empirically determine the metabolic stability of this compound derivatives, the following in vitro assays are recommended.
In Vitro Metabolic Stability in Liver Microsomes
This assay primarily assesses Phase I metabolic pathways mediated by cytochrome P450 enzymes.[13]
Protocol:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
In a microcentrifuge tube, combine pooled liver microsomes (from human, rat, or other species of interest) at a final protein concentration of 0.5 mg/mL in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Add the test compound to the microsome suspension to a final concentration of 1 µM.
-
-
Initiation of Metabolic Reaction:
-
Pre-warm the incubation mixture to 37°C.
-
Initiate the reaction by adding a solution of NADPH (final concentration 1 mM).
-
For a negative control, add buffer instead of the NADPH solution.
-
-
Time Course and Sample Collection:
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching the Reaction:
-
Immediately stop the reaction by adding the aliquot to a solution of ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.[5]
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[5]
-
-
Data Analysis:
-
Determine the percentage of the parent compound remaining at each time point.
-
Calculate the in vitro half-life (t½) from the slope of the natural logarithm of the percent remaining versus time plot.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)
-
In Vitro Metabolic Stability in Hepatocytes
This assay assesses both Phase I and Phase II metabolism in intact liver cells.[13]
Protocol:
-
Hepatocyte Suspension:
-
Use cryopreserved or fresh hepatocytes suspended in a suitable incubation medium (e.g., William's Medium E).
-
Determine cell viability and adjust the cell density to approximately 1 x 10^6 cells/mL.[13]
-
-
Incubation:
-
Add the test compound (final concentration 1 µM) to the hepatocyte suspension.
-
Incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
-
Sample Collection and Processing:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension.
-
Quench the reaction and process the samples as described for the microsomal assay.
-
-
Analysis and Calculation:
-
Analyze the samples by LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) as described previously, adjusting for the cell density. CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells)[2]
-
Visualizing Metabolic Pathways and Experimental Workflows
Caption: Predicted metabolic pathways for this compound.
Caption: Workflow for in vitro metabolic stability assessment.
Conclusion
The metabolic stability of this compound derivatives is a crucial aspect of their development as potential therapeutic agents. The presence of the trifluoromethyl group is anticipated to confer a degree of metabolic stability. However, the carboxylic acid moiety represents a likely site of Phase II metabolism, potentially leading to rapid clearance. Bioisosteric replacement of the carboxylic acid with groups such as tetrazoles is a promising strategy to enhance metabolic stability. The experimental protocols provided in this guide offer a robust framework for the empirical determination of the metabolic half-life and intrinsic clearance of these compounds, enabling data-driven optimization of drug candidates.
References
- 1. Synthesis and in vitro microsomal metabolism of 4-ethyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its potential metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. fiveable.me [fiveable.me]
- 8. youtube.com [youtube.com]
- 9. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro drug metabolism and pharmacokinetics of a novel thiazolidinedione derivative, a potential anticancer compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Impact of Fluorination on Lipophilicity and Pharmacokinetic Properties of Thiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the effects of fluorination on the lipophilicity and pharmacokinetic profiles of thiazole-containing compounds. By presenting experimental data, detailed protocols, and relevant biological pathways, this document aims to equip researchers with the necessary information to make informed decisions in the design and development of novel fluorinated thiazole-based therapeutics.
Lipophilicity: A Tale of Two Halogens
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical physicochemical parameter that profoundly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The introduction of fluorine into a thiazole scaffold can lead to significant, and sometimes counterintuitive, changes in lipophilicity.
While fluorine is the most electronegative element, its effect on lipophilicity is not solely dictated by its inductive electron-withdrawing nature. Factors such as the number and position of fluorine atoms, the overall molecular architecture, and the electronic environment of the thiazole ring all play a crucial role. In many instances, the replacement of a hydrogen atom with a fluorine atom can increase lipophilicity due to the masking of polar functionalities and favorable interactions with lipophilic environments.[1][2]
Table 1: Comparative Lipophilicity (logD at pH 7.4) of a Heterocyclic Compound and its Fluorinated Analogs
| Compound | Structure | logD at pH 7.4 |
| 2-(Methylthio)pyridine | Pyridine ring with a -SCH3 group | 1.69 |
| 2-(Difluoromethylthio)pyridine | Pyridine ring with a -SCF2H group | 1.95 |
| 2-(Trifluoromethylthio)pyridine | Pyridine ring with a -SCF3 group | 2.13 |
Data sourced from a study on 2-(thiofluoroalkyl)pyridines, serving as a representative example of the impact of fluorination on a nitrogen-containing heterocycle.
As illustrated in the table above, increasing the number of fluorine atoms on the methylthio substituent of a pyridine ring leads to a progressive increase in the experimentally determined logD value, indicating higher lipophilicity. This trend highlights the significant contribution of fluorine in modulating this key physicochemical property.
Pharmacokinetic Properties: Beyond Lipophilicity
The influence of fluorination extends far beyond lipophilicity, impacting various pharmacokinetic parameters. The strong carbon-fluorine bond often enhances metabolic stability by blocking sites of oxidative metabolism, leading to a longer half-life and improved bioavailability.[3][4] However, the precise effects are highly dependent on the specific compound and the position of fluorination.
Here, we present pharmacokinetic data for two well-established drugs containing a thiazole moiety, Dasatinib and Ritonavir, to exemplify the pharmacokinetic profiles of such complex molecules.
Table 2: Pharmacokinetic Parameters of Thiazole-Containing Drugs
| Parameter | Dasatinib | Ritonavir |
| Administration | Oral | Oral |
| Time to Peak (Tmax) | 0.25 - 1.5 hours[5] | ~4 hours |
| Bioavailability | 14% - 34%[6] | High |
| Plasma Protein Binding | ~96% | ~98-99%[7] |
| Terminal Half-life (t1/2) | 3 - 5 hours[5] | 3 - 5 hours[7] |
| Metabolism | Primarily via CYP3A4[8] | Primarily via CYP3A and to a lesser extent CYP2D6[7] |
| Excretion | Feces (~85%), Urine (~4%) | Primarily in feces[7] |
This table presents a summary of pharmacokinetic data for Dasatinib and Ritonavir. It is important to note that these are complex molecules, and their pharmacokinetic profiles are influenced by multiple structural features beyond the thiazole ring.
Experimental Protocols
Determination of Lipophilicity (logP)
This method directly measures the partitioning of a compound between n-octanol and water.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a screw-cap tube.
-
Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24 hours at a constant temperature).
-
Centrifuge the mixture to ensure complete phase separation.
-
Carefully collect aliquots from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Express the result as logP.
This method is particularly advantageous for fluorinated compounds as it does not require a UV-active chromophore.
Protocol:
-
Dissolve a known amount of the fluorinated test compound and a fluorinated reference compound of known logP in a biphasic system of n-octanol and water.
-
Equilibrate the mixture by shaking, followed by centrifugation to separate the phases.
-
Acquire ¹⁹F NMR spectra for both the n-octanol and aqueous phases.
-
Integrate the signals corresponding to the test compound and the reference compound in both spectra.
-
The logP of the test compound can be calculated using the following equation, which relates the ratios of the integrals and the known logP of the reference compound.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for a single-dose pharmacokinetic study in rats or mice.
Protocol:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Dosing:
-
Intravenous (IV) Administration: Administer the test compound, dissolved in a suitable vehicle, via the tail vein.
-
Oral (PO) Administration: Administer the test compound, in an appropriate formulation, via oral gavage.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a suitable site (e.g., saphenous vein, tail vein).
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, typically LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and t1/2 (half-life) using appropriate software.
Signaling Pathways and Experimental Workflows
Thiazoles in Cancer: Targeting the PI3K/Akt/mTOR Pathway
Many fluorinated thiazole derivatives have been investigated as potent anticancer agents. A common mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[9][10]
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of fluorinated thiazoles.
Thiazoles in Diabetes: Inhibition of Alpha-Glucosidase
Certain fluorinated thiazole derivatives have shown promise as antidiabetic agents by inhibiting alpha-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. By inhibiting this enzyme, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia.
Caption: Mechanism of alpha-glucosidase inhibition by fluorinated thiazole derivatives.
Experimental Workflow for Lipophilicity Determination
The following diagram illustrates the general workflow for determining the logP of a compound using the shake-flask method coupled with analytical quantification.
Caption: Experimental workflow for logP determination using the shake-flask method.
In Vivo Pharmacokinetic Study Workflow
This diagram outlines the key steps involved in conducting an in vivo pharmacokinetic study in an animal model.
Caption: General workflow for an in vivo pharmacokinetic study.
References
- 1. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 6. Ritonavir. Clinical pharmacokinetics and interactions with other anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 4-(Trifluoromethyl)thiazole-2-carboxylic Acid: A Step-by-Step Guide
Key Chemical and Physical Properties
A summary of the known physical and chemical properties of 4-(Trifluoromethyl)thiazole-2-carboxylic acid is presented below. This data is crucial for understanding the compound's behavior and potential hazards.
| Property | Value |
| CAS Number | 944900-55-4[1] |
| Molecular Formula | C5H2F3NO2S[2][3] |
| Molecular Weight | 197.14 g/mol [2][3] |
| Appearance | Solid[4] |
| Boiling Point | 294.305 °C at 760 mmHg[3] |
| Density | 1.668 g/cm³[3] |
| pKa | 2.49 ± 0.10 (Predicted)[3] |
Hazard Profile and Safety Precautions
Based on data from similar trifluoromethyl-containing thiazole carboxylic acids, this compound should be handled as a hazardous substance. Primary hazards are likely to include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[4][6][7]
-
Respiratory Irritation: May cause respiratory irritation.[4][6]
Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate personal protective equipment, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
Respiratory protection if dust or aerosols are generated[5]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. The following step-by-step protocol should be followed:
-
Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, contaminated materials (e.g., weighing paper, gloves), and solutions, must be treated as hazardous waste.
-
This waste should be segregated from other laboratory waste streams to avoid incompatible chemical reactions.
-
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with acidic and potentially corrosive substances.
-
The label should clearly state "Hazardous Waste" and list the full chemical name: "this compound." All constituents and their approximate concentrations should be noted.
-
The container must be kept securely closed except when adding waste.
-
-
Waste Collection and Storage:
-
For solid waste, carefully transfer the material into the designated waste container, minimizing dust generation.[4]
-
For solutions, pour the waste carefully into the designated liquid waste container.
-
Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Disposal Arrangement:
-
Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water or as recommended by your EHS office).
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated lab waste.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment. Always consult your institution's specific guidelines and the most current safety data for any chemical before handling and disposal.
References
Personal protective equipment for handling 4-(Trifluoromethyl)thiazole-2-carboxylic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(Trifluoromethyl)thiazole-2-carboxylic acid. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on information for structurally similar compounds and general laboratory safety principles for handling carboxylic acids and trifluoromethyl-containing substances.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The guidance provided here is a synthesis of information from SDSs of related compounds. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses when there is a significant risk of splashing or dust generation.[1] |
| Skin Protection | A chemical-resistant lab coat must be worn and fully buttoned.[1] Chemical-resistant gloves (e.g., nitrile or butyl rubber) are required and should be inspected before use and changed immediately upon contamination.[2][3][4] Fully enclosed shoes made of a chemical-resistant material are mandatory.[1] |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust or vapors.[1][2] If engineering controls are insufficient, a NIOSH-approved respirator is required.[1][5] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation and Engineering Controls:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.[1]
-
Ensure the chemical fume hood is functioning correctly before beginning any work.
-
Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, as well as the appropriate, clearly labeled hazardous waste containers, before handling the chemical.[1]
-
-
Donning PPE:
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are the correct size and are free of any defects before use.
-
-
Handling the Compound:
-
Avoid direct contact with the compound. Do not get it in your eyes, on your skin, or on your clothing.[6]
-
Avoid the formation and inhalation of dust.[6]
-
Wash your face, hands, and any exposed skin thoroughly after handling, even if gloves were worn.[6]
-
Do not eat, drink, or smoke in laboratory areas where this compound is handled.[7]
-
-
Storage:
Emergency Procedures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[7] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.
-
In case of eye contact: Rinse cautiously with water for several minutes.[6][7] Remove contact lenses, if present and easy to do. Continue rinsing.[7] If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[6][7] Call a poison center or doctor if you feel unwell.[8]
-
If swallowed: Rinse your mouth.[8] Call a poison center or doctor if you feel unwell.[7][8]
-
Spill Response: Evacuate the immediate area and ensure it is well-ventilated.[5] For liquid spills, use an absorbent material to contain the spill.[5] For solid spills, carefully collect the material, avoiding dust generation. Place all contaminated materials into a designated hazardous waste container.
Disposal Plan:
The disposal of this compound and any contaminated materials must be conducted in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1]
-
Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.[1] Do not mix this compound with other waste streams unless compatibility has been verified.[5]
-
-
Labeling:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Disposal Method:
Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
